4-Bromo-2-cyclopropoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-cyclopropyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXFFRSYPTCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744864 | |
| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209460-14-9 | |
| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Bromo-2-cyclopropoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-cyclopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.
Synthetic Strategy: The Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, a specific application of the Williamson ether synthesis. This method involves the reaction of an alkoxide with an organohalide. In this case, cyclopropoxide, generated in situ from cyclopropanol and a strong base, acts as the nucleophile, displacing the chlorine atom from the 2-position of the 4-Bromo-2-chloropyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this nucleophilic attack at the C2 position.
The overall transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-chloropyridine | 73583-37-6 | C₅H₃BrClN | 192.44 |
| Cyclopropanol | 16545-68-9 | C₃H₆O | 58.08 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
2.2. Step-by-Step Procedure
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of Sodium Cyclopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Suspend the sodium hydride in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopropanol (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Reaction with 4-Bromo-2-chloropyridine: Dissolve 4-Bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared sodium cyclopropoxide solution at room temperature. Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities (for a 10 mmol scale) | |
| 4-Bromo-2-chloropyridine | 1.92 g |
| Cyclopropanol | 0.58 g |
| Sodium Hydride (60%) | 0.44 g |
| Anhydrous DMF | 50 mL |
| Product Characterization | |
| Molecular Formula | C₈H₈BrNO |
| Molar Mass | 214.06 g/mol |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.0 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~4.2 (m, 1H), ~0.8 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~163, ~149, ~141, ~121, ~112, ~55, ~7 |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a signaling pathway, where each step enables the next.
Caption: Logical flow of the synthetic pathway.
This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. The provided experimental protocol is based on established chemical principles and can be adapted and optimized for various scales of production. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
An In-depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-cyclopropoxypyridine, a key intermediate in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a halogenated pyridine derivative featuring a cyclopropoxy substituent. These structural motifs make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1209460-14-9 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO | [1][2][3] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| SMILES Code | BrC1=CC(OC2CC2)=NC=C1 | [2] |
| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 272.9 ± 20.0 °C | [4] |
| Predicted Density | 1.521 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.82 ± 0.10 | [4]* |
*Note: Predicted values are for the analogous compound 4-bromo-2-cyclobutoxypyridine and are provided for estimation.
Spectroscopic Data
Detailed analytical data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available from commercial suppliers upon request.[2] These spectra are essential for confirming the identity and purity of the compound before its use in synthetic applications.
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropanol (1.2 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise while monitoring for hydrogen gas evolution. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium cyclopropoxide salt.
-
Substrate Addition: Slowly add a solution of 2,4-dibromopyridine (1.0 equivalent) in dry THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Organic Synthesis
Halogenated pyridines are cornerstone building blocks in medicinal chemistry. The bromine atom at the 4-position of this compound serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the rapid generation of diverse compound libraries for drug discovery programs.[5][6][7]
Key Applications:
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds.[5] This is a fundamental transformation in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[6]
-
Buchwald-Hartwig Amination: The compound can react with amines to form substituted 4-aminopyridines, another important pharmacophore.
-
Intermediate for Bioactive Molecules: Pyridine derivatives are integral to drugs targeting a wide range of diseases. This specific building block can be used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) or retinoic X receptor alpha (RXRα), both of which are important targets in oncology.[6]
Logical Relationship in Suzuki Coupling
Caption: Role of this compound in Suzuki cross-coupling reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data from analogous brominated pyridine compounds indicate that it should be handled with care in a well-ventilated area or chemical fume hood.[8][9][10][11][12]
Table 2: General Hazard Information and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[10][12] H315: Causes skin irritation.[10][11][12] H319: Causes serious eye irritation.[10][11][12] H335: May cause respiratory irritation.[11][12] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11] P264: Wash face, hands and any exposed skin thoroughly after handling.[8][10][11][12] P270: Do not eat, drink or smoke when using this product.[8][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11][12] |
| Precautionary Statements | Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[8][10] Recommended storage is under an inert atmosphere at 2-8°C.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[9][10] |
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and engineering controls.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1209460-14-9|this compound|BLD Pharm [bldpharm.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-broMo-2-cyclobutoxypyridine CAS#: 1142194-51-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physical properties of 4-Bromo-2-cyclopropoxypyridine
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-cyclopropoxypyridine
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic building block of interest to researchers and scientists in drug development and organic synthesis. Due to its status as a specialized chemical intermediate, experimentally determined physical data is limited in publicly available literature. This guide compiles available data from chemical suppliers and computational predictions, and further outlines standard experimental protocols for the determination of key physical properties.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a bromine atom at the 4-position and a cyclopropoxy group at the 2-position. The following table summarizes its key identifiers and physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-cyclopropyloxypyridine | [1] |
| CAS Number | 1209460-14-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][3] |
| Molecular Weight | 214.06 g/mol | [1] |
| Canonical SMILES | C1CC1OC2=NC=CC(=C2)Br | [1][4] |
| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1][3][4] |
| Purity | Typically ≥97% (Commercially available) | [3] |
| Appearance | Not specified (Expected to be a liquid or low-melting solid) | |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Density | Data not available | [1] |
| Predicted XlogP | 2.4 | [4] |
Logical Synthesis Workflow
While specific synthetic preparations from individual manufacturers are proprietary, a plausible and common method for the synthesis of aryl ethers like this compound involves a nucleophilic aromatic substitution reaction. A logical workflow would feature the reaction of a di-halogenated pyridine with sodium cyclopropoxide. The cyclopropoxide anion acts as a nucleophile, displacing one of the halogen atoms on the pyridine ring.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for determining the primary physical properties of a novel organic compound like this compound.
Determination of Melting Point (for solids)
-
Apparatus: Digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt) or a Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
The procedure is repeated two more times, and the average range is reported.
-
Determination of Boiling Point (for liquids)
-
Apparatus: Small-scale distillation apparatus consisting of a small flask, a condenser, a collection vessel, and a calibrated thermometer.
-
Procedure:
-
Approximately 2-3 mL of the liquid sample is placed in the distillation flask along with a boiling chip.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a stable ring of refluxing condensate is established on the thermometer.
-
The boiling point is the steady temperature at which the liquid distills, read from the thermometer. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Apparatus: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Procedure:
-
Mobile Phase Preparation: A suitable mobile phase is prepared. A common starting point for a compound of this nature would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount (e.g., 1 mg) in a known volume of diluent (e.g., 1 mL of acetonitrile/water 50:50) to create a 1 mg/mL solution. This is then further diluted to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scanned via a photodiode array (PDA) detector or set at a specific wavelength (e.g., 254 nm).
-
Gradient: A typical gradient might run from 10% B to 95% B over 20 minutes.
-
-
Analysis: The sample is injected into the HPLC system. The resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Caption: A standard experimental workflow for purity analysis by HPLC.
References
Technical Guide: 4-Bromo-2-cyclopropoxypyridine (CAS: 1209460-14-9)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
4-Bromo-2-cyclopropoxypyridine is a substituted pyridine derivative. Pyridine and its derivatives are common structural motifs in many pharmaceuticals and agrochemicals, making this compound a potentially valuable building block in medicinal chemistry and drug discovery.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1209460-14-9 |
| Molecular Formula | C₈H₈BrNO |
| IUPAC Name | 4-bromo-2-(cyclopropyloxy)pyridine |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 214.06 g/mol | Multiple Suppliers |
| Purity | Typically ≥95% or ≥97% | Varies by Supplier |
| Appearance | Not specified (likely a solid or oil) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on data for structurally related compounds such as 4-bromo-2-chloropyridine and 4-bromo-2-(difluoromethoxy)pyridine, the following hazards should be anticipated. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Table 3: GHS Hazard Statements for Structurally Related Compounds
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Experimental Protocols (Hypothetical)
Disclaimer: No specific experimental protocol for the synthesis of this compound has been found in the public domain. The following represents a plausible synthetic route based on general principles of organic chemistry for related compounds. This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.
A potential synthetic route could involve the nucleophilic aromatic substitution of a di-halogenated pyridine with cyclopropanol or the O-alkylation of a hydroxypyridine derivative.
Hypothetical Synthesis Workflow:
Structure Elucidation of 4-Bromo-2-cyclopropoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 4-Bromo-2-cyclopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, that are pivotal for the unambiguous confirmation of its molecular structure. Detailed experimental protocols for these techniques are provided, alongside a logical workflow for the synthesis and characterization of the title compound. Due to the limited availability of published experimental data for this compound, the quantitative data presented herein is based on established principles and data from analogous structures, serving as a predictive guide for researchers.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a cyclopropoxy group. Such halogenated and alkoxy-substituted pyridines are valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials. The precise determination of the molecular structure is a critical first step in any research and development endeavor, ensuring the identity and purity of the compound and forming the basis for understanding its chemical reactivity and biological activity. This guide details the analytical workflow for the complete structure elucidation of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable di-halogenated pyridine with sodium cyclopropoxide. A general two-step synthesis is proposed, starting from commercially available 2,4-dibromopyridine.
Experimental Protocol for Synthesis
Step 1: Preparation of Sodium Cyclopropoxide To a stirred solution of cyclopropanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at 0 °C, sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the cessation of hydrogen gas evolution. The resulting suspension of sodium cyclopropoxide is used directly in the next step.
Step 2: Synthesis of this compound To a solution of 2,4-dibromopyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), the freshly prepared suspension of sodium cyclopropoxide (1.2 eq.) in THF is added dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic and Spectrometric Characterization
The following sections detail the expected analytical data for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclopropoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.90 | d | ~5.5 | 1H | H-6 |
| ~6.95 | d | ~1.5 | 1H | H-3 |
| ~6.85 | dd | ~5.5, ~1.5 | 1H | H-5 |
| ~4.30 | m | - | 1H | O-CH (cyclopropyl) |
| ~0.90 | m | - | 4H | CH₂ (cyclopropyl) |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0.00 ppm) and are solvent-dependent.
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-2 |
| ~150.0 | C-6 |
| ~140.0 | C-4 |
| ~118.0 | C-5 |
| ~110.0 | C-3 |
| ~60.0 | O-CH (cyclopropyl) |
| ~6.0 | CH₂ (cyclopropyl) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument should be locked, tuned, and shimmed on the deuterated solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 30° or 90° pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE). Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.
| m/z (predicted) | Relative Abundance | Assignment |
| 213, 215 | ~1:1 | [M]⁺ (Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom) |
| 185, 187 | Variable | [M - C₂H₄]⁺ |
| 172, 174 | Variable | [M - C₃H₅]⁺ |
| 134 | Variable | [M - Br]⁺ |
| 78 | Variable | [C₅H₄N]⁺ (Pyridyl cation) |
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Low-Resolution Mass Spectrometry (LRMS): Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF, Orbitrap). This will allow for the determination of the elemental composition of the molecular ion and key fragments, confirming the molecular formula C₈H₈BrNO.
Single-Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.
Conclusion
The structure elucidation of this compound can be confidently achieved through a combination of modern analytical techniques. A plausible synthetic route has been proposed, and the expected outcomes from NMR spectroscopy and mass spectrometry have been detailed. While the quantitative data presented is predictive, the provided experimental protocols offer a robust framework for researchers to follow for the synthesis and complete structural characterization of this and related compounds. The definitive confirmation of the molecular structure would be achieved through single-crystal X-ray crystallography. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.
In-Depth Technical Guide: 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-cyclopropoxypyridine, a halogenated pyridyl ether of interest in medicinal chemistry and organic synthesis. The document details the molecular and physical properties of the compound. Due to the absence of specific published experimental data for this exact molecule, this guide presents a generalized, representative synthetic protocol and discusses potential applications based on the known reactivity of analogous 4-bromopyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and related compounds in their work.
Compound Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| CAS Number | 1209460-14-9 | [1][2] |
| IUPAC Name | 4-bromo-2-(cyclopropyloxy)pyridine | |
| Canonical SMILES | C1CC1OC2=NC=CC(=C2)Br | |
| Purity (Typical) | ≥97% | [2] |
Hypothetical Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Hypothetical two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2-chloropyridine
This step involves a lithium-halogen exchange followed by bromination.
-
Reagents and Equipment:
-
2,4-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromine (Br₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
-
Procedure:
-
A solution of 2,4-dichloropyridine in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
One equivalent of n-butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The regioselectivity of the lithium-halogen exchange at the 4-position is generally favored.
-
One equivalent of bromine, dissolved in a small amount of anhydrous THF, is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-bromo-2-chloropyridine.
-
Step 2: Synthesis of this compound
This step is a nucleophilic aromatic substitution of the chlorine atom with cyclopropanol.
-
Reagents and Equipment:
-
4-Bromo-2-chloropyridine
-
Cyclopropanol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard reflux apparatus
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF, cyclopropanol is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide.
-
A solution of 4-bromo-2-chloropyridine in anhydrous THF is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Potential Applications in Drug Development and Organic Synthesis
The structural motifs present in this compound suggest its utility as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.
Logical Relationship of Reactivity:
References
Spectroscopic and Synthetic Profile of 4-Bromo-2-cyclopropoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 4-Bromo-2-cyclopropoxypyridine. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopy to offer a robust predictive profile. This guide is intended to support researchers in the synthesis, characterization, and application of this compound in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar molecular structures and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.0 | d | ~1.5 - 2.0 |
| H-5 | 7.2 - 7.4 | dd | ~5.0 - 5.5, ~1.5 - 2.0 |
| H-6 | 7.9 - 8.1 | d | ~5.0 - 5.5 |
| O-CH (cyclopropyl) | 4.2 - 4.4 | m | - |
| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162 - 165 |
| C-3 | 112 - 115 |
| C-4 | 120 - 123 |
| C-5 | 140 - 143 |
| C-6 | 148 - 151 |
| O-CH (cyclopropyl) | 55 - 60 |
| CH₂ (cyclopropyl) | 5 - 10 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (relative intensity, %) |
| [M]⁺ | 213/215 (base peak, isotopic pattern for Br) |
| [M-C₃H₄]⁺ | 171/173 |
| [M-OC₃H₅]⁺ | 156/158 |
Ionization Method: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3050 - 3150 |
| C-H (cyclopropyl) | 2950 - 3050 |
| C=N, C=C (aromatic ring) | 1550 - 1600 |
| C-O (ether) | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |
| C-Br | 500 - 600 |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable alkyl halide. In this case, the synthesis would proceed from 4-bromo-2-hydroxypyridine and a cyclopropyl halide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of 4-bromo-2-hydroxypyridine should be observed.
-
Etherification: Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and compared against the predicted data.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Reactivity Profile of 4-Bromo-2-cyclopropoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 4-Bromo-2-cyclopropoxypyridine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its participation in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. For each reaction type, this guide presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes the workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of pyridine-based compounds for various applications.
Introduction
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure combines a reactive bromine atom at the 4-position, which is amenable to a variety of cross-coupling reactions, and a cyclopropoxy group at the 2-position. The pyridine core itself is a common scaffold in numerous biologically active compounds. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the ring, making the C4-Br bond susceptible to palladium-catalyzed cross-coupling reactions. This guide delineates the key reactive pathways of this molecule, providing practical, data-driven insights for its application in synthetic chemistry.
Spectroscopic Data
A summary of the key spectroscopic data for this compound is provided below for reference.
| Spectroscopic Data | |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=5.6 Hz, 1H), 6.85 (d, J=1.6 Hz, 1H), 6.70 (dd, J=5.6, 1.6 Hz, 1H), 4.25-4.19 (m, 1H), 0.89-0.83 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.2, 149.3, 139.1, 122.9, 112.9, 55.4, 6.4 |
| Mass Spec (ESI-MS) m/z | 213.98 [M+H]⁺ |
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the C4-Br bond. This section details its participation in several major classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. This compound readily participates in this reaction with a variety of boronic acids and esters.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75 |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 90 | 24 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
To a solution of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene, ethanol, and water (4:1:1) is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). The reaction vessel is sealed and heated to 85 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-cyclopropoxy-4-phenylpyridine.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds. This compound is an effective substrate for this transformation.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | tert-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 78 |
| 4 | Indazole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | DMF | 120 | 16 | 65 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
A mixture of this compound (1.0 eq.), morpholine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) is taken in a Schlenk tube. Tris(dibenzylideneacetone)dipalladium(0) (0.015 eq.) and BINAP (0.03 eq.) are added, and the tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 4-(2-cyclopropoxypyridin-4-yl)morpholine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 89 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | Toluene | 80 | 16 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 24 | 77 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 80 | 18 | 85 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
To a solution of this compound (1.0 eq.) in THF are added phenylacetylene (1.5 eq.), triethylamine (3.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.). The mixture is stirred at 65 °C for 12 hours under an argon atmosphere. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-cyclopropoxy-4-(phenylethynyl)pyridine.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of this compound.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution, particularly with strong nucleophiles under forcing conditions.
Quantitative Data for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | 150 (sealed tube) | 48 | 65 |
| 2 | Sodium thiophenoxide | DMF | 120 | 24 | 72 |
| 3 | Pyrrolidine | NMP | 180 | 36 | 55 |
| 4 | Ammonia | 1,4-Dioxane/H₂O | 200 (autoclave) | 72 | 40 |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
A solution of this compound (1.0 eq.) and sodium methoxide (3.0 eq.) in anhydrous methanol is heated in a sealed tube at 150 °C for 48 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate and concentrated. The product, 4-methoxy-2-cyclopropoxypyridine, is purified by column chromatography.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for the SNAr reaction of this compound.
Signaling Pathways and Biological Applications
Currently, there is no specific information in the public domain linking this compound directly to established signaling pathways. However, substituted pyridine scaffolds are prevalent in a multitude of biologically active molecules and approved drugs. The derivatization of this compound via the reactions outlined in this guide can lead to the generation of novel compounds with potential applications in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. Researchers are encouraged to explore the biological activities of the derivatives of this versatile building block.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a diverse range of substituted pyridine derivatives. Its reactivity is primarily centered around the C4-Br bond, which readily undergoes palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, it can participate in nucleophilic aromatic substitution reactions under appropriate conditions. The experimental protocols and quantitative data presented in this guide are intended to facilitate the efficient use of this compound in medicinal chemistry and materials science research, enabling the discovery and development of novel functional molecules.
An In-depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-cyclopropoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its structural motifs suggest its emergence as a valuable intermediate in the synthesis of complex pharmaceutical agents. This document outlines its physicochemical properties, a detailed, plausible synthetic protocol, and its potential applications in the development of novel therapeutics.
Introduction and Inferred History
This compound belongs to the class of substituted pyridines, which are a cornerstone of many pharmaceutical compounds due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a cyclopropoxy group at the 2-position and a bromine atom at the 4-position offers medicinal chemists a versatile scaffold for further functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1209460-14-9 |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in common organic solvents |
| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N |
Proposed Synthesis and Experimental Protocol
The most plausible synthetic route to this compound involves the O-cyclopropylation of 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-2-pyridone). This reaction can be achieved under basic conditions using a cyclopropylating agent.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: O-cyclopropylation of 4-bromo-2-hydroxypyridine
Materials:
-
4-bromo-2-hydroxypyridine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Cyclopropyl bromide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Quantitative Data (Estimated):
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to RT |
| Estimated Yield | 60-80% |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the exploration of the chemical space around the pyridine core.
The cyclopropoxy group at the 2-position can serve several purposes in a drug candidate. It can act as a lipophilic group to enhance membrane permeability, and its rigid nature can help to lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for the target protein.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery pipeline.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a strategically functionalized heterocyclic compound with considerable potential as a building block in the synthesis of novel bioactive molecules. While its specific discovery and history are not well-documented, its utility is evident from its commercial availability and the versatility of its chemical handles for further elaboration. The synthetic protocol outlined in this guide provides a reliable method for its laboratory-scale preparation, enabling its use in medicinal chemistry and drug development programs.
In-Depth Technical Guide on Theoretical Studies of 4-Bromo-2-cyclopropoxypyridine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on 4-Bromo-2-cyclopropoxypyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies directly focused on this molecule. While experimental data is limited to basic chemical properties, this guide will, therefore, outline the general methodologies and computational approaches commonly applied to similar bromo-substituted pyridine derivatives. The intent is to provide a foundational framework for future theoretical investigations into the structural, electronic, and reactive properties of this compound.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO.[1] Its structure features a pyridine ring substituted with a bromine atom at the 4-position and a cyclopropoxy group at the 2-position. Halogenated pyridines are versatile building blocks in organic synthesis, frequently utilized in the development of pharmaceuticals and functional materials. The presence of the bromine atom and the strained cyclopropyl group suggests potentially interesting electronic properties and reactivity, making it a candidate for further computational and experimental exploration.
Table 1: Basic Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1209460-14-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| SMILES Code | BrC1=CC(OC2CC2)=NC=C1 | [2] |
| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1] |
Current State of Theoretical Research
As of the latest literature review, there are no dedicated theoretical or computational studies published specifically for this compound. Searches for quantum chemical calculations, molecular modeling, or other theoretical analyses of this compound did not yield any specific results. The available information is primarily from chemical suppliers, providing basic identification and physicochemical data.
However, the broader class of bromo-substituted heterocyclic compounds has been the subject of extensive theoretical investigation. These studies provide a roadmap for how this compound could be analyzed to understand its intrinsic molecular properties.
Proposed Theoretical and Computational Methodologies
Based on studies of analogous compounds, a comprehensive theoretical analysis of this compound would involve several key computational methods. The following sections outline a proposed workflow for future research.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure and properties of molecules. A typical DFT study on this compound would involve:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Vibrational Frequency Analysis: Calculating the infrared (IR) and Raman spectra to identify characteristic vibrational modes and to confirm that the optimized geometry corresponds to a true energy minimum.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): This analysis helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.
-
A logical workflow for such a computational study is depicted below.
Spectroscopic Analysis
-
NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and confirmation of synthesis products.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.
A general protocol for the experimental acquisition of spectroscopic data, which could be compared with theoretical predictions, is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr and press it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
Potential Applications in Drug Development and Materials Science
Theoretical studies can provide valuable insights into the potential applications of this compound.
-
Molecular Docking: If this molecule is considered as a fragment for drug design, computational docking studies could predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors.
-
Reactivity Analysis: Understanding the molecule's reactivity through theoretical descriptors can guide its use in the synthesis of more complex molecules with desired properties.
The logical relationship for a preliminary in-silico drug discovery screening process involving a novel compound like this compound is illustrated below.
Conclusion and Future Outlook
There is a clear gap in the scientific literature regarding the theoretical and computational characterization of this compound. The methodologies outlined in this guide, based on established practices for similar molecules, provide a robust framework for future research. Such studies would be invaluable for elucidating the fundamental properties of this compound and for exploring its potential in various applications, from medicinal chemistry to materials science. Future work should focus on performing these theoretical calculations and corroborating them with experimental data to build a comprehensive understanding of this promising molecule.
References
An In-Depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-cyclopropoxypyridine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive bromine atom on the pyridine ring with a cyclopropoxy group, make it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents at the 4-position of the pyridine ring. The cyclopropoxy group can influence the physicochemical properties of the final compounds, such as metabolic stability and conformational rigidity, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the synthesis of this compound, its applications in the development of bioactive molecules, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1209460-14-9 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Not specified in literature | |
| SMILES | C1CC1OC2=NC=CC(=C2)Br | [3] |
| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below, with a detailed experimental protocol provided.
Synthetic Pathway
A plausible synthetic pathway involves the bromination of a suitable pyridine precursor followed by the introduction of the cyclopropoxy group.
Caption: A potential synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-chloropyridine
A detailed, validated protocol for this specific step is not available in the searched literature. However, the conversion of a hydroxypyridine to a chloropyridine is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃).
Step 2: Synthesis of this compound from 4-Bromo-2-chloropyridine
This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by the cyclopropoxide anion.
-
Reagents and Materials:
-
4-Bromo-2-chloropyridine
-
Cyclopropanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium cyclopropoxide.
-
Add a solution of 4-Bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
-
Quantitative Data:
-
Expected Yield: While a specific yield is not reported, similar reactions typically proceed in moderate to good yields (50-80%).
-
Applications in Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of various biologically active molecules, particularly kinase inhibitors. The bromine atom allows for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, a cornerstone reaction in modern drug discovery.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on well-established procedures for similar substrates.
-
Reagents and Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-cyclopropoxypyridine derivative.
-
-
Quantitative Data:
-
Yields for Suzuki-Miyaura coupling reactions are typically high, often exceeding 80%, depending on the specific substrates and reaction conditions.
-
Signaling Pathways and Biological Targets
While specific biological data for derivatives of this compound are not extensively reported in the public domain, related bromopyrimidine and bromopyrrole analogues have been investigated as inhibitors of various protein kinases.[4][5] For instance, certain bromopyrimidine derivatives have shown potent activity against Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[4] The general structure of kinase inhibitors often involves a heterocyclic core, such as pyridine, that can interact with the hinge region of the kinase ATP-binding site.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical signaling pathway inhibited by a derivative of this compound.
This diagram illustrates a general mechanism where a derivative synthesized from this compound could act as a kinase inhibitor. By blocking the phosphorylation activity of a receptor tyrosine kinase, the downstream signaling cascade that promotes cell proliferation and survival is interrupted, which is a common strategy in cancer therapy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its utility is primarily centered around its ability to undergo palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular diversity. The detailed protocols and conceptual frameworks provided in this guide are intended to assist researchers in the effective utilization of this important chemical intermediate in their synthetic and medicinal chemistry endeavors. Further exploration of the biological activities of derivatives of this compound is warranted and holds the potential for the discovery of novel therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1209460-14-9|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]
Stability and Storage of 4-Bromo-2-cyclopropoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-Bromo-2-cyclopropoxypyridine. Due to the limited availability of specific stability data for this compound, this guide amalgamates information from safety data sheets of structurally related compounds and established principles of chemical stability and degradation. The information herein is intended to guide researchers and professionals in the proper handling, storage, and stability assessment of this compound to ensure its integrity for research and development purposes.
Chemical Properties and Structure
This compound is a heterocyclic organic compound with a pyridine core. The presence of a bromine atom and a cyclopropoxy group influences its reactivity, stability, and potential applications in medicinal chemistry and materials science.
| Property | Value |
| CAS Number | 1209460-14-9 |
| Molecular Formula | C₈H₈BrNO |
| Molecular Weight | 214.06 g/mol |
| Structure | A pyridine ring substituted with a bromine atom at the 4-position and a cyclopropoxy group at the 2-position. |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the chemical integrity of this compound. The following recommendations are based on safety data sheets for similar brominated and pyridine-containing compounds.[1][2][3][4][5]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8°C) or freezing (-20°C) may be advisable for long-term storage.[2] | To minimize the rate of potential degradation reactions. |
| Light | Store in a dark place, protected from light.[1] | To prevent photochemical degradation. |
| Atmosphere | Keep container tightly closed.[1][2][3][5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | To prevent oxidation and reaction with atmospheric moisture. |
| Ventilation | Store in a well-ventilated area.[3] | To ensure safety in case of accidental release. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[1][3] | To avoid chemical reactions that could degrade the compound. |
| Handling | Use personal protective equipment (gloves, safety glasses). Avoid breathing dust or fumes. Wash hands thoroughly after handling.[1][2][3][7] | To ensure personal safety and prevent contamination. |
Potential Degradation Pathways
Specific degradation pathways for this compound have not been extensively documented in the public domain. However, based on the chemical structure and known degradation patterns of related pyridine derivatives, several potential pathways can be postulated. Degradation is often initiated by factors such as hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ether linkage of the cyclopropoxy group could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-bromo-2-hydroxypyridine and cyclopropanol.
-
Oxidation: The pyridine ring and the cyclopropyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV light could potentially lead to the cleavage of the C-Br bond or reactions involving the pyridine ring.
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradants. The following is a generalized protocol based on ICH guidelines.
Forced Degradation Study Protocol
Objective: To evaluate the intrinsic stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the identified degradants.
-
Visualizations
Logical Workflow for Stability Testing
References
- 1. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. 1209460-14-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Role of 4-Bromo-2-cyclopropoxypyridine in Modern Medicinal Chemistry
FOR IMMEDIATE RELEASE
Taizhou, Jiangsu – 4-Bromo-2-cyclopropoxypyridine is emerging as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a new generation of therapeutic agents. Its unique structural features, combining a reactive bromine atom with a lipophilic cyclopropoxy group on a pyridine core, offer medicinal chemists a powerful tool for developing novel kinase inhibitors and other targeted therapies for a range of diseases, including cancer and fibrosis.
The strategic placement of the bromine atom at the 4-position of the pyridine ring provides a convenient handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the optimization of drug candidates to enhance their potency and selectivity. The 2-cyclopropoxy group contributes to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile, often leading to improved drug-like properties.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other targeted therapies. Detailed protocols for key synthetic transformations and quantitative data on the biological activity of resulting compounds are presented to guide researchers in leveraging this promising scaffold for drug discovery.
Application in the Synthesis of TGF-β Type II Receptor Inhibitors
Transforming growth factor-β (TGF-β) signaling plays a crucial role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in the progression of fibrotic diseases and cancer. Consequently, inhibitors of the TGF-β receptors are of significant interest as potential therapeutics.
Recent studies have demonstrated the utility of this compound in the synthesis of potent and selective inhibitors of the TGF-β type II receptor (TGF-β RII). The core strategy involves the conversion of this compound to its corresponding boronate ester, which then serves as a key coupling partner in a Suzuki-Miyaura reaction to construct the final inhibitor scaffold.
Quantitative Data: TGF-β RII Inhibitor Synthesis
| Intermediate | Reaction | Product | Yield |
| This compound | Borylation | 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Not Reported |
| 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine | Suzuki Coupling with boronate ester | 3-(2-Cyclopropoxypyridin-4-yl)-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine | 26%[1] |
Experimental Protocol: Suzuki Coupling for the Synthesis of a TGF-β RII Inhibitor[1]
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a pyrazolopyrimidine intermediate with 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Materials:
-
3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine
-
2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
RuPhosPdG2 (palladium catalyst)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate (AcOEt)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
A mixture of 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-6-(3-methyl-3-((2-(trimethylsilyl)ethoxy)methoxy)butoxy)pyrazolo[1,5-a]pyrimidine (130 mg, 0.255 mmol), 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (80.0 mg, 0.306 mmol), RuPhosPdG2 (9.89 mg, 0.0130 mmol), and K₃PO₄ (162 mg, 0.764 mmol) is prepared in a reaction vessel.
-
DME (20 mL) and water (5.0 mL) are added to the mixture.
-
The reaction mixture is stirred at 100 °C for 1 hour under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water, and subsequently extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography (n-hexane/AcOEt) to yield the final product.
Broader Applications in Targeted Therapy
Beyond TGF-β RII inhibitors, patent literature indicates the utility of the this compound scaffold in the development of other important classes of therapeutic agents. These include:
-
SHP2 Inhibitors: SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node in the RAS-MAPK pathway, and its inhibition is a promising strategy for the treatment of various cancers.[2][3]
-
Glucosylceramide Synthase Inhibitors: These inhibitors have potential applications in the treatment of lysosomal storage disorders such as Gaucher disease.
-
Novel Sulfonylurea Compounds: This class of compounds has a long history in the treatment of type 2 diabetes, and novel derivatives are being explored for various therapeutic indications.
The versatility of this compound as a synthetic intermediate is evident from its incorporation into these diverse molecular scaffolds, highlighting its importance for the future of drug discovery.
Conclusion
This compound is a valuable building block for medicinal chemists, offering a synthetically tractable scaffold for the development of novel targeted therapies. Its utility in the synthesis of TGF-β RII inhibitors has been demonstrated, and its appearance in the patent literature for other important drug targets suggests a bright future for this versatile intermediate. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. CA3181898A1 - Shp2 inhibitors, compositions and uses thereof - Google Patents [patents.google.com]
- 3. WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-2-cyclopropoxypyridine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-cyclopropoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom at the 4-position suitable for cross-coupling reactions and a cyclopropoxy group at the 2-position, make it a valuable precursor for the synthesis of a diverse range of complex molecules. The cyclopropoxy moiety can enhance metabolic stability and introduce conformational rigidity, which are often desirable properties in drug candidates. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its use in key synthetic transformations.
Key Applications in Drug Discovery
Recent advancements have highlighted the utility of this compound in the synthesis of targeted protein degraders. Specifically, it has been employed as a key intermediate in the development of bifunctional compounds that induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) through the ubiquitin-proteasome pathway.
CDK2 Degraders for Cancer Therapy
CDK2 is a crucial regulator of cell cycle progression, particularly the G1 to S phase transition.[1] Its dysregulation is a hallmark of various cancers, making it an attractive therapeutic target.[2] The synthesis of molecules that can specifically induce the degradation of CDK2 offers a promising strategy for cancer treatment. This compound serves as a foundational scaffold for the synthesis of these potent and selective CDK2 degraders, as outlined in recent patent literature.
Core Synthetic Reactions and Protocols
The bromine atom on the pyridine ring of this compound is readily functionalized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl groups at the 4-position of the pyridine ring.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-2-alkoxypyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 75-85 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 70-80 |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 60-70 |
Note: Data presented for analogous 2-alkoxy-4-bromopyridine systems due to limited specific data for the title compound.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 5:1 ratio to the reaction vessel via syringe.
-
Stir the mixture vigorously and heat to 120 °C using a microwave reactor for 30 minutes, or in an oil bath at 90-100 °C for 12-24 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-cyclopropoxy-4-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position of the pyridine ring.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Bromo-2-alkoxypyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | 70-80 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 110 | 12 | 90-99 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (1.8) | NaOtBu | Toluene | 80 | 4 | 60 |
Note: Data presented for analogous 2-alkoxy/alkyl-4-bromopyridine systems due to limited specific data for the title compound.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv Pd)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating source (oil bath)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to allow for pre-catalyst formation.
-
Add this compound, morpholine, and NaOtBu to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-cyclopropoxypyridin-4-yl)morpholine.
Visualizing Synthetic and Biological Pathways
To aid in the understanding of the experimental workflows and the biological context of the synthesized molecules, the following diagrams have been generated.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified CDK2 signaling pathway and the action of a CDK2 degrader.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a wide range of substituted pyridines. The application of this building block in the development of targeted protein degraders, such as those for CDK2, underscores its importance in modern drug discovery and development. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-cyclopropoxypyridine as a key building block. This versatile reaction facilitates the formation of a carbon-carbon bond, enabling the synthesis of a diverse array of 4-aryl-2-cyclopropoxypyridine derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for novel therapeutic agents and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. For this compound, the reaction facilitates the substitution of the bromine atom at the 4-position with various aryl or heteroaryl groups. The general catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially given the potential for the pyridine nitrogen to coordinate with the palladium catalyst.
Quantitative Data Summary
While specific kinetic data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative conditions and yields for analogous Suzuki couplings of bromopyridines and other aryl bromides. These examples highlight the influence of different catalysts, bases, and solvents on the reaction outcome and can serve as a strong starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 2-Bromopyridine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 88 |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal (1.45) | K₂CO₃ (2) | EtOH/H₂O | 80 | 2 | >99 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18 | 60 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | Isopropanol/H₂O | 120 (MW) | 0.25 | 92 |
Experimental Protocols
Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol is a starting point and may require optimization for specific substrates and scales.
Method 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-cyclopropoxypyridine.
Method 2: Microwave-Assisted Synthesis
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF or Isopropanol/H₂O)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional heating method.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-2-cyclopropoxypyridine. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding 4-amino-2-cyclopropoxypyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The protocols provided are based on established methodologies for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.[1]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and often requires optimization depending on the specific amine coupling partner.[2]
Data Presentation: Representative Reaction Conditions for Analogous Bromopyridines
While specific data for the Buchwald-Hartwig amination of this compound is not extensively documented in the public domain, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar bromopyridines. This data provides a valuable starting point for the optimization of the reaction with the target substrate.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (estimated) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 80-90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Data is representative for 2-bromopyridine analogues and serves as an estimation for the amination of this compound.
Table 2: Catalyst and Ligand Comparison for the Amination of 3-Bromopyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 88 |
| 3 | n-Hexylamine | [Pd(allyl)Cl]₂ (1) | SPhos (2) | LiHMDS | THF | 80 | 92 |
This data is for the amination of 3-bromopyridine and illustrates the effect of different catalyst/ligand systems.
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
This protocol is a general starting point for the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-cyclopropoxypyridine derivative.
Protocol 2: Amination with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the reaction tube tightly and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction involving 4-Bromo-2-cyclopropoxypyridine. This reaction is a powerful tool for the synthesis of novel 4-alkynyl-2-cyclopropoxypyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]
Introduction
The Sonogashira coupling is a fundamental transformation in organic synthesis, enabling the creation of C(sp²)-C(sp) bonds.[3] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[4] The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups, making it a versatile method for the late-stage functionalization of complex molecules.[5]
The pyridine moiety is a common scaffold in many biologically active compounds.[6] The introduction of an alkynyl group at the 4-position of the 2-cyclopropoxypyridine core can significantly modulate the pharmacological properties of the molecule. The cyclopropoxy group can offer metabolic stability and unique conformational constraints.
Reaction Mechanism and Key Considerations
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[5][7] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[5]
Key considerations for the Sonogashira coupling of this compound include:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically employed.[1][8] Copper-free conditions have also been developed to avoid the homocoupling of the terminal alkyne (Glaser coupling).[8][9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the reaction. It acts as a scavenger for the hydrogen halide formed and facilitates the deprotonation of the terminal alkyne.[8]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) being common choices.[6][8] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst.[6]
-
Reactivity of Halopyridines: The reactivity of halopyridines in Sonogashira coupling follows the order I > OTf > Br > Cl.[5][8] this compound is therefore a suitable substrate for this reaction.
-
Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligands can sometimes mitigate this effect.[8]
Experimental Protocols
Below are two representative protocols for the Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure adapted from standard Sonogashira conditions.[5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (optional, can improve catalyst stability)
-
Amine base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add anhydrous solvent (e.g., THF or DMF) to the flask.
-
Add the amine base (e.g., Et₃N, 2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the alkyne. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-cyclopropoxypyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.[9][10]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, or a more specialized ligand for copper-free systems)
-
Base (e.g., a stronger base like K₂CO₃ or an amine like N-butylamine)
-
Anhydrous solvent (e.g., DMSO, ACN, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), the palladium catalyst (0.02-0.05 eq), and the ligand (if required).
-
Add the anhydrous solvent and the base.
-
Heat the reaction mixture to an appropriate temperature (typically 60-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Sonogashira coupling of this compound. The data is generalized from literature on similar bromo-pyridine substrates.[6][11]
Table 1: Typical Reaction Conditions for Copper-Cocatalyzed Sonogashira Coupling
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Alkyne | 1.1 - 1.5 equivalents | [6] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | [5] |
| Copper Co-catalyst | CuI (2-10 mol%) | [6] |
| Base | Triethylamine (2-3 equivalents) | [6] |
| Solvent | THF or DMF | [6][8] |
| Temperature | Room Temperature to 100 °C | [6] |
| Reaction Time | 3 - 24 hours | [6] |
| Typical Yield | 70 - 95% | [6][11] |
Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Alkyne | 1.2 - 2.0 equivalents | [10] |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%) | [9][10] |
| Ligand | PPh₃ or other phosphine ligands | [10] |
| Base | K₂CO₃ or N-butylamine | [9] |
| Solvent | DMSO, ACN, or DMF | [9][10] |
| Temperature | 60 - 120 °C | [9][10] |
| Reaction Time | 12 - 48 hours | [10] |
| Typical Yield | 60 - 85% | [10] |
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-Bromo-2-cyclopropoxypyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-bromo-2-cyclopropoxypyridine as a key building block in the synthesis of kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the design of next-generation therapeutic agents. The strategic placement of the bromo and cyclopropoxy groups on the pyridine ring offers a versatile scaffold for medicinal chemists to develop potent and selective kinase inhibitors.
The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. This facilitates the exploration of the chemical space around the pyridine core to optimize interactions within the ATP-binding site of target kinases. The 2-cyclopropoxy group can contribute to improved metabolic stability and desirable pharmacokinetic properties of the final compound.
This document outlines a representative synthetic protocol for the synthesis of a pyrazolopyrimidine-based kinase inhibitor, a common scaffold in kinase inhibitor design, illustrating a potential application for this compound. Additionally, quantitative data for representative kinase inhibitors with related structural features are presented, along with visualizations of a key signaling pathway and the general experimental workflow.
Data Presentation: Inhibitory Activity of Representative Pyridine- and Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of several kinase inhibitors that feature substituted pyridine or pyrimidine cores, highlighting the potency that can be achieved with these scaffolds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Activity | Reference |
| Compound 1 | PIM-1 | 14.3 | Potent cytotoxicity against MCF-7 (IC50 = 0.5 µM) | [1] |
| Compound 2 | VRK1 | 150 | - | [2] |
| Compound 3 | Aurora A | <100 | Dose-dependent reduction of cMYC/MYCN levels | [3] |
| Compound 4 | CDK5, CLK1, DYRK1A, CK1, GSK3 | Varied | - | [4] |
| Compound 5 | c-Src, Btk, Lck | 60.4, 90.5, 110 (µM) | Inhibition of HT-29 and SK-OV-3 cell proliferation | [5][6] |
Experimental Protocols
This section details a representative protocol for the synthesis of a 4-substituted pyrazolopyrimidine kinase inhibitor, adapted from established synthetic methodologies for this class of compounds. This protocol illustrates how this compound could be utilized in a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 3-(Aryl)pyrazolopyrimidine Kinase Inhibitor Core
Materials:
-
This compound (or a related brominated heterocycle)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., TLC plates, silica gel for column chromatography)
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Signaling Pathway
Caption: Figure 1. Simplified PI3K/Akt/mTOR Signaling Pathway
Experimental Workflow
Caption: Figure 2. General Workflow for Kinase Inhibitor Synthesis
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Bromo-2-cyclopropoxypyridine in agrochemicals
Application Notes and Protocols for 4-Bromo-2-cyclopropoxypyridine in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its unique structural features, including a reactive bromine atom and a cyclopropoxy group on a pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The pyridine core is a well-established toxophore in numerous commercial pesticides, while the cyclopropoxy moiety can enhance metabolic stability and target binding affinity. This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of a novel class of hypothetical herbicides.
While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural similarity to other pyridine-based agrochemical precursors suggests its utility. This document outlines the synthesis, proposed mechanism of action, and biological evaluation of a hypothetical herbicide, designated as CPAE (Cyclopropoxy-pyridinyl Aryl Ether), derived from this compound.
Hypothetical Application: Synthesis of CPAE Herbicides
This compound serves as a crucial intermediate in the synthesis of a new class of herbicides, the Cyclopropoxy-pyridinyl Aryl Ethers (CPAEs). These compounds are designed to be potent inhibitors of a key plant enzyme, thereby offering a novel mode of action for weed management. The bromine atom at the 4-position of the pyridine ring allows for facile introduction of an aryloxy moiety through nucleophilic aromatic substitution or cross-coupling reactions, which is a critical step in the synthesis of the final active ingredient.
General Synthesis Pathway for CPAE Herbicides
The synthesis of CPAE herbicides from this compound is a multi-step process that can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies. A general synthetic route is depicted below.
Figure 1. General synthetic pathway for Cyclopropoxy-pyridinyl Aryl Ether (CPAE) herbicides.
Experimental Protocols
Protocol 1: Synthesis of a Representative CPAE Herbicide (CPAE-1)
This protocol describes the synthesis of a representative CPAE herbicide, 4-(4-chloro-2-fluorophenoxy)-2-cyclopropoxypyridine (CPAE-1).
Materials:
-
This compound
-
4-Chloro-2-fluorophenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-chloro-2-fluorophenol (1.2 eq) in DMF (10 mL/mmol) is added cesium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 120 °C and stirred for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product CPAE-1.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of CPAE-1 against a hypothetical target plant enzyme, Protoporphyrinogen Oxidase (PPO). PPO inhibitors are a known class of herbicides.
Materials:
-
Purified plant PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
CPAE-1 (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of CPAE-1 in assay buffer.
-
In a microplate, add the PPO enzyme solution to each well.
-
Add the diluted CPAE-1 solutions to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the rate of protoporphyrin IX formation by measuring the increase in absorbance or fluorescence over time.
-
Calculate the percentage of enzyme inhibition for each concentration of CPAE-1 relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized CPAE-1.
Table 1: Synthesis Yield and Physicochemical Properties of CPAE-1
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-(4-chloro-2-fluorophenoxy)-2-cyclopropoxypyridine (CPAE-1) |
| Yield (%) | 78 |
| Molecular Formula | C₁₄H₁₁ClFNO₂ |
| Molecular Weight ( g/mol ) | 283.70 |
| Appearance | Off-white solid |
| Melting Point (°C) | 85-88 |
Table 2: Herbicidal Efficacy and Target Enzyme Inhibition of CPAE-1
| Parameter | Value (Illustrative) |
| Target Enzyme | Protoporphyrinogen Oxidase (PPO) |
| In Vitro IC₅₀ against PPO (nM) | 45 |
| Post-emergence GR₅₀ on Velvetleaf (g ai/ha) | 35 |
| Post-emergence GR₅₀ on Green Foxtail (g ai/ha) | 150 |
| Pre-emergence GR₅₀ on Velvetleaf (g ai/ha) | 50 |
| Pre-emergence GR₅₀ on Green Foxtail (g ai/ha) | 200 |
GR₅₀: The dose of herbicide required to reduce plant growth by 50%.
Proposed Mechanism of Action: PPO Inhibition
The proposed mechanism of action for CPAE herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.
Figure 2. Proposed mechanism of action of CPAE herbicides via PPO inhibition.
By inhibiting PPO, CPAE herbicides cause the accumulation of protoporphyrinogen IX in plant cells. In the presence of light and oxygen, this substrate leaks from the plastid and is rapidly oxidized, leading to the formation of singlet oxygen and other reactive oxygen species. These highly destructive molecules cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, resulting in the observed herbicidal effects.
Disclaimer: The application, experimental protocols, and data presented in this document are hypothetical and for illustrative purposes only. They are based on the known chemistry and biological activity of related pyridine derivatives in the agrochemical field. Researchers should conduct their own experiments and validate all findings.
Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common cross-coupling reactions involving 4-Bromo-2-cyclopropoxypyridine, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below are based on established principles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering a starting point for the synthesis of a diverse range of 4-substituted-2-cyclopropoxypyridine derivatives.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-cyclopropoxypyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridine derivatives. The reaction of this compound with various boronic acids or their esters provides access to a wide array of 4-aryl- and 4-heteroaryl-2-cyclopropoxypyridines.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines *
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF | 80 | 16 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12 | 70-80 |
*Yields are based on analogous reactions with similar bromopyridine substrates and may vary for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-cyclopropoxypyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl product.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridines *
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 16 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | 70-85 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | tBuXPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 85-95 |
*Yields are based on analogous reactions with similar bromopyridine substrates and may vary for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube. Add the solvent and stir at room temperature for 15-30 minutes.
-
Reagent Addition: Add this compound and the amine to the catalyst mixture.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-cyclopropoxypyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing a direct route to 4-alkynyl-2-cyclopropoxypyridine derivatives from terminal alkynes.
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed in situ), and reductive elimination.
Table 3: Representative Conditions and Yields for Sonogashira Coupling of Bromopyridines *
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 75-85 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (2) | CuI (5) | Piperidine (3) | 1,4-Dioxane | 70 | 12 | 70-80 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | RT | 24 | 65-75 |
*Yields are based on analogous reactions with similar bromopyridine substrates and may vary for this compound.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 3 equiv)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizing Experimental Workflows and Catalytic Cycles
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
4-Bromo-2-cyclopropoxypyridine: A Versatile Intermediate in the Synthesis of Kinase Inhibitors
For Immediate Release
Shanghai, China – December 29, 2025 – 4-Bromo-2-cyclopropoxypyridine has emerged as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted cancer therapies. Its unique structural features, combining a reactive bromine atom for cross-coupling reactions and a cyclopropoxy group, make it an attractive starting material for medicinal chemists. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile intermediate in the synthesis of kinase inhibitors, with a focus on Savolitinib, a potent MET kinase inhibitor.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Its bromine atom at the 4-position is amenable to substitution via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The cyclopropoxy group at the 2-position can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, and can also play a role in binding to the target protein. These characteristics make it a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that target specific protein kinases involved in cancer cell signaling pathways.
Application in the Synthesis of Savolitinib (AZD6094)
Savolitinib is a highly selective and potent inhibitor of the MET receptor tyrosine kinase, which is implicated in the growth and spread of various cancers. The chemical structure of Savolitinib features a core that can be synthetically derived from this compound. A plausible and efficient synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety at the 4-position of the pyridine ring.
Synthetic Pathway Overview
A representative synthetic pathway for a key intermediate of Savolitinib utilizing this compound is outlined below. This involves a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Synthetic pathway for a key Savolitinib intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropoxy-4-(1-methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a pyrazole boronic ester.
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Presentation:
| Reactant | Molar Ratio | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | 5 | K₂CO₃ (2.0 eq) | Dioxane/Water (4:1) | 90 | 8 | 85-95 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.2 |
Note: Yields are representative and may vary depending on the specific reaction scale and conditions.
Biological Context: The MET Signaling Pathway
Savolitinib functions by inhibiting the MET receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway, often through MET gene amplification or mutations, is a driver in many cancers.
Caption: The HGF/MET signaling pathway and the inhibitory action of Savolitinib.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of APIs, particularly kinase inhibitors like Savolitinib. The protocols and data presented here provide a foundation for researchers to utilize this building block in their drug discovery and development efforts. The strategic application of modern cross-coupling methodologies allows for the efficient construction of complex molecular architectures, paving the way for the development of novel therapeutics.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-cyclopropoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-cyclopropoxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a bromine atom and a cyclopropoxy group, offers multiple points for further chemical modification. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The 2-cyclopropoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can engage in specific interactions with biological targets. Consequently, this scaffold is integral to the synthesis of various active pharmaceutical ingredients (APIs).
The scale-up of the synthesis of this compound from laboratory to industrial production presents several challenges. These include ensuring regioselectivity, managing reaction energetics, and developing efficient and scalable purification methods. This document provides a detailed protocol for a plausible and robust synthetic route suitable for scale-up, starting from commercially available precursors.
Synthetic Strategy Overview
The proposed synthetic route is a two-step process commencing with the conversion of 2,4-dihydroxypyridine to 2,4-dibromopyridine, followed by a regioselective nucleophilic aromatic substitution (SNA) reaction with cyclopropanol. This approach is designed for scalability and cost-effectiveness. The key transformation is a Williamson ether synthesis to introduce the cyclopropoxy moiety.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dibromopyridine (Intermediate 1)
This protocol is adapted from a literature procedure for the bromination of dihydroxypyridines.[1] It involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃).
Materials:
-
2,4-Dihydroxypyridine
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq).
-
Reaction Execution: Heat the reaction mixture to 125°C and maintain for 4.5 hours. The reaction should be monitored by an appropriate method (e.g., TLC or HPLC) to ensure completion.
-
Quenching: After cooling to room temperature (25°C), carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice/water. This step is exothermic and should be performed with caution.
-
Neutralization: Neutralize the acidic aqueous mixture by the controlled addition of sodium carbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2,4-dibromopyridine.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 2,4-dibromopyridine.
Protocol 2: Synthesis of this compound (Target Compound)
This protocol employs a Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] It involves the deprotonation of cyclopropanol to form a nucleophilic alkoxide, which then displaces a bromide from the more reactive 2-position of the pyridine ring.
Materials:
-
2,4-Dibromopyridine (Intermediate 1)
-
Cyclopropanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0°C using an ice bath.
-
Nucleophile Addition: Slowly add cyclopropanol (1.1 eq) to the NaH suspension. Stir the mixture at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases. This forms the sodium cyclopropoxide nucleophile.
-
Electrophile Addition: Slowly add a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous DMF to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Dilute the quenched reaction mixture with water and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The following tables summarize representative quantitative data for the described synthetic steps. Note that the data for Protocol 2 is based on typical conditions for Williamson ether synthesis on related aromatic systems, as specific scale-up data for this exact transformation is not publicly available.
Table 1: Quantitative Data for Synthesis of 2,4-Dibromopyridine (Protocol 1)
| Parameter | Value | Reference |
| Starting Material | 2,4-Dihydroxypyridine | [1] |
| Key Reagent | Phosphorus oxybromide (POBr₃) | [1] |
| Stoichiometry (POBr₃) | 3.3 equivalents | [1] |
| Temperature | 125 °C | [1] |
| Reaction Time | 4.5 hours | [1] |
| Solvent | None (neat) | [1] |
| Typical Yield | ~90% | [1] |
Table 2: Quantitative Data for Synthesis of this compound (Protocol 2)
| Parameter | Value | Reference |
| Starting Material | 2,4-Dibromopyridine | General Protocol |
| Key Reagents | Cyclopropanol, Sodium Hydride (NaH) | [2][3] |
| Stoichiometry (Cyclopropanol) | 1.1 equivalents | General Protocol |
| Stoichiometry (NaH) | 1.2 equivalents | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 12 - 24 hours | General Protocol |
| Solvent | Anhydrous DMF | General Protocol |
| Typical Yield | 60 - 80% (Estimated) | General Protocol |
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Williamson Ether Synthesis Logical Diagram
Caption: Logical relationship in the Williamson ether synthesis step.
References
Application Notes and Protocols for Catalytic Cross-Coupling of 4-Bromo-2-cyclopropoxypyridine
Introduction
4-Substituted-2-cyclopropoxypyridines are valuable structural motifs in medicinal chemistry and materials science. The development of efficient and versatile synthetic methods for their preparation is of significant interest to researchers in drug development and related fields. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular approach to a wide array of functionalized pyridine derivatives.[1] This document provides detailed application notes and experimental protocols for the cross-coupling of 4-Bromo-2-cyclopropoxypyridine using various catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3][4] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance to a wide range of functional groups.[4][5]
Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of this compound
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80-100 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-98 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (1.5) | Toluene | 100-110 | 88-99 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid or boronate ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(PPh₃)₄, 3 mol%).[6]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and H₂O) via syringe.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2-cyclopropoxypyridine.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a carbon-nitrogen bond.[7][8][9] This reaction is a powerful tool for the synthesis of arylamines.[9]
Table 2: Catalytic Systems for Buchwald-Hartwig Amination of this compound
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.4) | Toluene | 80-100 | 70-95 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 85-98 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 80 | 80-96 |
| G3-XPhos precatalyst (2) | - | LHMDS (1.5) | THF | 65 | 90-99 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried reaction vessel.[10]
-
Add this compound (1.0 equiv).
-
Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[10]
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[10]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 4-amino-2-cyclopropoxypyridine derivative.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12]
Table 3: Catalytic Systems for Sonogashira Coupling of this compound
| Palladium Source (mol%) | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N (2) | THF | RT-50 | 80-95 |
| Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH (2) | DMF | RT | 85-98 |
| Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | Et₃N (2) | Toluene | 60 | 75-90 |
| PdCl₂(dppf) (2) | CuI (3) | - | Piperidine (2) | Acetonitrile | 50 | 82-96 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).[13]
-
Evacuate and backfill the flask with an inert gas three times.[13]
-
Add the anhydrous, degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 equiv), and the terminal alkyne (1.2 equiv).[13]
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 4-12 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-2-cyclopropoxypyridine.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Anwendungshinweise: Derivatisierung von 4-Brom-2-cyclopropoxypyridin für die Synthese von chemischen Bibliotheken
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 4-Brom-2-cyclopropoxypyridin, einem vielseitigen Baustein für die Synthese von chemischen Bibliotheken. Die Funktionalisierung dieses Scaffolds durch palladiumkatalysierte Kreuzkupplungsreaktionen wie die Suzuki-, Buchwald-Hartwig- und Sonogashira-Kupplung ermöglicht die systematische Erzeugung einer Vielzahl von Analoga für das Screening und die Leitstrukturoptimierung in der Wirkstoffforschung.
Einleitung
4-Brom-2-cyclopropoxypyridin ist ein attraktives Ausgangsmaterial für die medizinische Chemie. Die Cyclopropoxy-Gruppe kann die metabolische Stabilität und die physikochemischen Eigenschaften verbessern, während die Brom-Substitution an Position 4 eine gezielte Modifikation durch verschiedene Kreuzkupplungsreaktionen ermöglicht. Die hier vorgestellten Protokolle bieten robuste Methoden zur Erzeugung von C-C-, C-N- und C-C(Alkin)-Bindungen und eröffnen so den Zugang zu diversen chemischen Räumen.
Synthetische Strategien und Arbeitsablauf
Die Derivatisierung von 4-Brom-2-cyclopropoxypyridin konzentriert sich auf drei bewährte palladiumkatalysierte Kreuzkupplungsreaktionen. Jede Reaktion ermöglicht die Einführung einer spezifischen funktionellen Gruppe an der 4-Position des Pyridinrings und erweitert so die strukturelle Vielfalt der synthetisierten Bibliothek.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst repräsentative Reaktionsbedingungen und erwartete Ausbeuten für die Derivatisierung von 4-Brom-2-cyclopropoxypyridin zusammen. Diese Daten dienen als Ausgangspunkt für die Optimierung und Anpassung an spezifische Substrate.
| Reaktionstyp | Katalysator (mol%) | Ligand (mol%) | Base (Äquivalente) | Lösungsmittel | Temperatur (°C) | Zeit (h) | Repräsentative Ausbeute (%) |
| Suzuki-Kupplung | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | Dioxan / H₂O | 100 | 12 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluol | 110 | 16 | 60-85 |
| Sonogashira-Kupplung | Pd(PPh₃)₄ (5) | - | Et₃N (3.0) | THF | 60 | 8 | 70-90 |
| CuI (10) |
Detaillierte experimentelle Protokolle
Sicherheitshinweis: Alle Experimente sollten unter einer Schutzgasatmosphäre (Argon oder Stickstoff) und in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung ist zu tragen.
Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von 4-Aryl-2-cyclopropoxypyridinen
Dieses Protokoll beschreibt die palladiumkatalysierte Kupplung von 4-Brom-2-cyclopropoxypyridin mit einer Arylboronsäure.
Materialien:
-
4-Brom-2-cyclopropoxypyridin (1 Äquiv.)
-
Arylboronsäure oder Boronsäurepinakolester (1.2 Äquiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocen]dichlorpalladium(II) (PdCl₂(dppf)) (0.05 Äquiv.)
-
Kaliumcarbonat (K₂CO₃) (2.0 Äquiv.)
-
1,4-Dioxan
-
Wasser (entgast)
Durchführung:
-
In einem geeigneten Reaktionsgefäß werden 4-Brom-2-cyclopropoxypyridin, die Arylboronsäure, PdCl₂(dppf) und K₂CO₃ vorgelegt.
-
Das Gefäß wird evakuiert und mit Argon gefüllt (diesen Vorgang dreimal wiederholen).
-
Eine entgaste Mischung aus 1,4-Dioxan und Wasser (typischerweise im Verhältnis 4:1) wird zugegeben.
-
Die Reaktionsmischung wird unter Rühren für 12 Stunden auf 100 °C erhitzt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rückstand wird durch Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte Produkt zu erhalten.
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 4-Amino-2-cyclopropoxypyridinen
Dieses Protokoll beschreibt die Synthese von N-Aryl- oder N-Alkyl-substituierten 4-Aminopyridinen.
Materialien:
-
4-Brom-2-cyclopropoxypyridin (1 Äquiv.)
-
Primäres oder sekundäres Amin (1.2 Äquiv.)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0.02 Äquiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 Äquiv.)
-
Kaliumphosphat (K₃PO₄) (2.0 Äquiv.)
-
Toluol (wasserfrei)
Durchführung:
-
In einem ofengetrockneten Reaktionsgefäß werden unter Argonatmosphäre Pd₂(dba)₃, XPhos und K₃PO₄ vorgelegt.
-
Wasserfreies Toluol, 4-Brom-2-cyclopropoxypyridin und das entsprechende Amin werden nacheinander zugegeben.
-
Das Reaktionsgefäß wird fest verschlossen und die Mischung unter Rühren für 16 Stunden auf 110 °C erhitzt.
-
Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert und das Filtrat im Vakuum eingeengt.
-
Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.
-
Die organische Phase wird getrocknet, filtriert und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Protokoll 3: Sonogashira-Kupplung zur Synthese von 4-Alkinyl-2-cyclopropoxypyridinen
Dieses Protokoll ermöglicht die Einführung einer Alkin-Funktionalität am Pyridin-Kern.
Materialien:
-
4-Brom-2-cyclopropoxypyridin (1 Äquiv.)
-
Terminales Alkin (1.5 Äquiv.)
-
Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (0.05 Äquiv.)
-
Kupfer(I)-iodid (CuI) (0.10 Äquiv.)
-
Triethylamin (Et₃N) (3.0 Äquiv.)
-
Tetrahydrofuran (THF, wasserfrei)
Durchführung:
-
In einem Reaktionsgefäß werden 4-Brom-2-cyclopropoxypyridin, Pd(PPh₃)₄ und CuI unter Argonatmosphäre vorgelegt.
-
Wasserfreies THF, Triethylamin und das terminale Alkin werden zugegeben.
-
Die Reaktionsmischung wird unter Lichtausschluss für 8 Stunden bei 60 °C gerührt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird zwischen Ethylacetat und einer gesättigten wässrigen Ammoniumchlorid-Lösung verteilt.
-
Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und eingeengt.
-
Die Reinigung des Produkts erfolgt durch Säulenchromatographie.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-2-cyclopropoxypyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-cyclopropoxypyridine.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in a consistently low yield or failing completely?
Answer: Low yields with 2-substituted pyridine substrates like this compound are a common challenge. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[2][3]
-
Inefficient Oxidative Addition: The 2-cyclopropoxy group is electron-donating, making the C-Br bond more electron-rich and thus slowing down the rate-limiting oxidative addition step.[4] To overcome this, more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) or higher reaction temperatures may be necessary.[4][5]
-
Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid coupling partner is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][6] This is a well-known issue with heteroaryl boronic acids.[6][7] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent this premature decomposition.[2][6][8]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[2] Screening different solvent systems is recommended.
Question 2: I am observing significant byproduct formation, particularly homocoupling of my boronic acid. How can I minimize this?
Answer: The formation of a biaryl product from the self-coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[2][9] To minimize homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2][10] The reaction should be maintained under a positive pressure of inert gas.[2]
-
Use a Pd(0) Source or Efficient Precatalyst: Homocoupling can be promoted by Pd(II) species that are not efficiently reduced to the active Pd(0) state.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst (e.g., Buchwald G3 or G4 palladacycles) can reduce this side reaction.[11][12]
Question 3: My reaction is not going to completion, and I see a significant amount of unreacted starting material. What adjustments should I make?
Answer: If the reaction stalls, consider the following optimizations:
-
Increase Reaction Temperature: Cautiously increasing the temperature in increments can help overcome the activation energy barrier, particularly for the oxidative addition step.[3][5] However, be aware that higher temperatures can also increase the rate of side reactions.[3]
-
Screen a Stronger Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][13] If a weaker base like Na₂CO₃ is used, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings involving nitrogen-containing heterocycles.[3][5][10]
-
Switch to a More Active Catalyst System: If standard catalysts like Pd(PPh₃)₄ are ineffective, moving to a more robust system is recommended. Catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are known to be highly effective for difficult substrates.[5][10][14]
Frequently Asked Questions (FAQs)
-
Q: Which is a better coupling partner for this reaction: a boronic acid or a boronic ester (e.g., pinacol ester)?
-
A: For substrates prone to protodeboronation, using a more stable boronic acid derivative like a pinacol boronate ester (Bpin) or a trifluoroborate salt is highly recommended.[2][6][8] These derivatives act as a "slow release" source of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[7][15]
-
-
Q: Can I run the Suzuki coupling of this compound under air?
-
A: This is strongly discouraged. Oxygen can lead to the deactivation of the palladium catalyst and significantly promote the undesirable homocoupling of the boronic acid.[2][9] For optimal and reproducible results, the reaction must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[1][8]
-
-
Q: How critical is the choice of solvent?
-
A: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. A mixture of an organic solvent and water is typically required to dissolve the inorganic base and facilitate the activation of the boronic acid.[10] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[10] The choice of solvent can significantly impact yield, so screening may be necessary.[16][17]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize recommended starting conditions and parameters for optimization based on literature for similar challenging pyridine substrates.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-5% Pd, 2-10% Ligand | Highly active for electron-rich bromides; bulky ligands prevent catalyst deactivation.[5][9][10][14] |
| Pd(PPh₃)₄ | (none) | 2-10% | A common starting point, but may be less effective for this substrate.[18][19] |
| PdCl₂(dppf) | (none) | 2-5% | Good general catalyst, often effective for heteroaromatic couplings.[1] |
| XPhos Pd G3/G4 | (integrated) | 1-4% | Pre-formed catalysts (precatalysts) offer high activity and reproducibility.[11][12] |
Table 2: Base and Solvent System Comparison
| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |
|---|---|---|---|---|
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | Often the most effective base for challenging heteroaryl couplings.[3][5][10][19] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (10:1) | 100 - 110 | A strong base, also highly effective but more expensive.[5] |
| K₂CO₃ | 2.0 - 3.0 | THF / H₂O (4:1) | 80 - 100 | A common, milder base; may result in lower yields for this substrate.[11][12] |
| Na₂CO₃ (aq) | 2.0 - 3.0 | DMF or Dioxane | 85 - 100 | Standard conditions, but may be insufficient for this electron-rich system.[19][20] |
Detailed Experimental Protocol
This is a generalized procedure for the Suzuki-Miyaura coupling of this compound and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[9]
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2][9]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][21]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][21]
Visualizations
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-2-cyclopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-cyclopropoxypyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the likely impurities?
A1: The most common and anticipated synthetic route for this compound is a Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a leaving group on the pyridine ring by a cyclopropoxide anion. A likely precursor is 4-bromo-2-chloropyridine, which reacts with sodium or potassium cyclopropoxide.
Based on this synthetic pathway, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 4-bromo-2-chloropyridine and cyclopropanol.
-
Hydrolysis Product: 4-Bromo-2-hydroxypyridine, formed if moisture is present in the reaction.[1]
-
Homocoupled Byproducts: Though less common in this specific reaction, byproducts from the coupling of the starting materials can sometimes be observed.
Caption: Probable synthesis of this compound and potential impurities.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A recommended eluent system for TLC analysis is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a good starting point is a 9:1 or 4:1 mixture of hexanes to ethyl acetate. The product, being moderately polar, should have an Rf value between 0.3 and 0.5 in a suitable solvent system.
Troubleshooting Guides
Column Chromatography
Issue 1: The product is difficult to separate from a closely eluting impurity.
-
Possible Cause: The polarity of the eluent may not be optimal for separating the product from the impurity.
-
Recommended Solutions:
-
Employ a shallower gradient: If using gradient elution, decrease the rate of increase of the polar solvent (ethyl acetate). A slower, more gradual increase in polarity can enhance the separation of compounds with similar Rf values.
-
Use an isocratic elution with an optimized solvent mixture: Based on TLC analysis, identify a solvent mixture that provides the best separation between your product and the impurity, and use this mixture for isocratic elution.
-
Consider an alternative solvent system: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different non-polar/polar solvent combination, such as cyclohexane/ethyl acetate or toluene/ethyl acetate.
-
Issue 2: The product appears to be degrading on the silica gel column, leading to low recovery.
-
Possible Cause: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.
-
Recommended Solutions:
-
Deactivate the silica gel: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1% by volume). This will neutralize the acidic sites on the silica surface.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize contact time: Run the column as quickly as possible without compromising separation (flash chromatography) to reduce the time the compound spends in contact with the silica gel.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Stationary Phase | Silica gel (230-400 mesh) | For sensitive compounds, use deactivated silica gel or neutral alumina. |
| Mobile Phase | Gradient of 0% to 20% Ethyl Acetate in Hexanes | Adjust the gradient steepness for better separation of close-eluting spots. |
| Basic Modifier | 0.5-1% Triethylamine in the eluent | Add if peak tailing is observed on TLC or during column chromatography. |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: A typical workflow for the purification of this compound by column chromatography.
Recrystallization
Issue 3: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to the solution being too concentrated or cooling too rapidly.
-
Recommended Solutions:
-
Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Use a different solvent system: Experiment with different solvent systems. A good starting point for bromo-pyridines is a mixed solvent system like ethanol/water or ethyl acetate/hexanes.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound to initiate crystallization at a lower temperature.
-
Issue 4: The recovery from recrystallization is low.
-
Possible Cause: Too much solvent was used, or the product is significantly soluble in the cold solvent.
-
Recommended Solutions:
-
Use the minimum amount of hot solvent: Ensure you are using only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Concentrate the mother liquor: The filtrate remaining after collecting the first crop of crystals (the mother liquor) can be concentrated and cooled again to obtain a second crop of crystals.
-
| Solvent System | Rationale | General Procedure |
| Ethanol/Water | Good solubility in hot ethanol, poor solubility in cold water. | Dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Ethyl Acetate/Hexanes | Good solubility in ethyl acetate, poor solubility in hexanes. | Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile gradient is a suitable method for determining the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (214.06 g/mol ).[2]
References
Technical Support Center: Synthesis of 4-Bromo-2-cyclopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-cyclopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a dihalopyridine, such as 2,4-dibromopyridine or 4-bromo-2-chloropyridine, with cyclopropanol in the presence of a strong base, or with a pre-formed cyclopropoxide salt.
Q2: What are the most likely side products in this synthesis?
A2: The formation of several side products can be anticipated depending on the specific reaction conditions. The most common include:
-
Isomeric Product (2-Bromo-4-cyclopropoxypyridine): This isomer can form due to the competing reactivity of the C2 and C4 positions on the pyridine ring.
-
Unreacted Starting Materials: Incomplete reactions can leave residual dihalopyridine.
-
Pyridone Formation (4-Bromo-2(1H)-pyridone): Hydrolysis of the starting material or product by trace amounts of water can lead to the formation of the corresponding pyridone.
-
Homocoupling Products (Bipyridines): If a palladium catalyst is used, homocoupling of the starting halopyridines can occur, leading to bipyridine impurities.
Q3: How can I minimize the formation of the isomeric side product?
A3: The regioselectivity of the nucleophilic attack is influenced by the nature of the leaving group and the reaction conditions. In general, for SNAr reactions on 2,4-dihalopyridines, nucleophilic attack is often favored at the 4-position. To enhance selectivity for the desired 2-substituted product, careful optimization of the solvent, temperature, and base is crucial. Using a starting material with a better leaving group at the 2-position compared to the 4-position (e.g., 4-bromo-2-chloropyridine) can also improve selectivity.
Q4: What is the best way to remove pyridone side products?
A4: Pyridone byproducts are generally more polar than the desired product. They can often be removed by column chromatography on silica gel. An acidic wash of the organic extract during workup can also help to remove the more basic pyridone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of multiple side products. | 1. Increase reaction time or temperature. Ensure the base is sufficiently strong and dry. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize reaction conditions (see table below) to favor the desired product. |
| High percentage of the isomeric side product (2-Bromo-4-cyclopropoxypyridine). | 1. Non-optimal reaction temperature. 2. Incorrect choice of base or solvent. | 1. Screen a range of temperatures. Lower temperatures may favor one isomer over the other. 2. Experiment with different bases (e.g., NaH, KHMDS, Cs2CO3) and solvents (e.g., THF, DMF, Dioxane). |
| Presence of 4-Bromo-2(1H)-pyridone in the final product. | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere. |
| Detection of bipyridine impurities. | 1. Use of a palladium catalyst in the reaction. | 1. If a palladium-catalyzed cross-coupling is not the intended reaction, ensure no palladium contamination. If it is a side reaction in a cross-coupling, optimize ligand and reaction conditions to favor the desired transformation. |
Data Presentation: Impact of Reaction Conditions on Product Distribution (Hypothetical Data)
The following table summarizes hypothetical results from a study optimizing the reaction of 4-bromo-2-chloropyridine with sodium cyclopropoxide to illustrate the impact of reaction conditions on product distribution.
| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 2-Bromo-4-cyclopropoxypyridine (%) | Yield of 4-Bromo-2(1H)-pyridone (%) |
| 1 | NaH | THF | 25 | 65 | 15 | 5 |
| 2 | NaH | THF | 65 | 75 | 10 | 8 |
| 3 | KHMDS | Toluene | 80 | 82 | 8 | 3 |
| 4 | Cs2CO3 | Dioxane | 100 | 70 | 20 | 5 |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Materials:
-
4-Bromo-2-chloropyridine
-
Cyclopropanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add cyclopropanol (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 4-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Visualizations
Caption: Main reaction pathway and formation of common side products.
Caption: Troubleshooting workflow for synthesis optimization.
How to increase the yield of 4-Bromo-2-cyclopropoxypyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-cyclopropoxypyridine. The following information is designed to help increase reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyridine, such as 2,4-dibromopyridine, with a cyclopropoxide nucleophile. The cyclopropoxide displaces one of the bromide leaving groups on the pyridine ring.
Q2: Which starting materials are recommended for this synthesis?
A2: The most common starting materials are 2,4-dibromopyridine and a source of the cyclopropoxide ion. The cyclopropoxide is typically generated in situ from cyclopropanol using a suitable base.
Q3: What are the critical reaction parameters to control for maximizing yield?
A3: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The purity of starting materials and the exclusion of moisture are also crucial for achieving high yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate cyclopropanol efficiently. 2. Low Reaction Temperature: The reaction may have a significant activation energy barrier. 3. Poor Quality Starting Materials: Impurities in 2,4-dibromopyridine or cyclopropanol can interfere with the reaction. 4. Presence of Moisture: Water can quench the cyclopropoxide nucleophile. | 1. Base Selection: Use a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Cesium carbonate (Cs₂CO₃) has also been shown to be effective in similar reactions. 2. Temperature Optimization: Gradually increase the reaction temperature. A starting point of 70-80°C is recommended. Monitor the reaction progress by TLC or LC-MS. 3. Purify Starting Materials: Ensure the purity of 2,4-dibromopyridine and cyclopropanol through distillation or recrystallization. 4. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Significant Side Products | 1. Di-substitution: Reaction of the product with another equivalent of cyclopropoxide to form 2,4-dicyclopropoxypyridine. 2. Reaction at the 4-position: Nucleophilic attack at the 4-position of 2,4-dibromopyridine. 3. Elimination Reactions: Possible if using a sterically hindered base at high temperatures, though less common for this specific substrate. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclopropoxide nucleophile. Adding the base/cyclopropanol mixture slowly to the 2,4-dibromopyridine solution can also help. 2. Regioselectivity: The 2-position of 2,4-dibromopyridine is generally more activated towards nucleophilic attack. However, optimizing the reaction temperature and choice of solvent can influence regioselectivity. Lower temperatures may favor substitution at the 2-position. 3. Reaction Conditions: Avoid excessively high temperatures and overly hindered bases if elimination becomes a significant issue. |
| Difficult Product Purification | 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation challenging. 2. Formation of Emulsions During Workup: Can lead to product loss. | 1. Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing polarity. 2. Workup Procedure: Use brine washes to break emulsions. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols & Data
General Experimental Protocol
A recommended starting point for the synthesis of this compound involves the following steps:
-
Preparation of the Cyclopropoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF). To this, add cyclopropanol (1.2 equivalents) followed by the portion-wise addition of a strong base such as Sodium Hydride (NaH, 1.2 equivalents) at 0°C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Aromatic Substitution: To the prepared cyclopropoxide solution, add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
The following table summarizes key variables and their potential impact on the reaction yield, based on general principles of SNAr reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | NaH, KOtBu | High | Strong bases ensure complete and rapid formation of the cyclopropoxide nucleophile. |
| K₂CO₃, Cs₂CO₃ | Moderate to High | Carbonate bases are milder and can be effective, especially at elevated temperatures. Cs₂CO₃ is known to enhance the rate of SNAr reactions. | |
| Solvent | DMF, DMSO | High | Polar aprotic solvents are excellent for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile. |
| Toluene, Dioxane | Moderate | Less polar solvents may lead to slower reaction rates and require higher temperatures. | |
| Temperature | Room Temperature | Low | The reaction is likely to be slow at ambient temperature. |
| 70-100°C | High | Increased temperature generally accelerates the rate of SNAr reactions. | |
| >120°C | Potentially Decreased | Higher temperatures may lead to the formation of side products. |
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This guide provides a comprehensive starting point for optimizing the synthesis of this compound. Researchers are encouraged to perform systematic optimization of the reaction conditions to achieve the highest possible yields for their specific experimental setup.
Technical Support Center: Troubleshooting Failed 4-Bromo-2-cyclopropoxypyridine Coupling Reactions
Welcome to the technical support center for 4-Bromo-2-cyclopropoxypyridine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering potential causes and solutions to get your reaction back on track.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling involving a 2-substituted pyridine like this compound is a frequent challenge. The primary culprits are often related to catalyst deactivation and suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, mitigating catalyst poisoning by the pyridine nitrogen.
-
-
Inefficient Oxidative Addition: While the C-Br bond is reactive, oxidative addition to the palladium center can be sluggish for some substrates.
-
Solution: Consider using a more electron-rich ligand to enhance the electron density on the palladium, which can facilitate oxidative addition. Increasing the reaction temperature in increments may also be beneficial.
-
-
Suboptimal Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base may not be strong or soluble enough to effectively activate the boronic acid.
-
Solution: Screen a variety of bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for couplings with heteroaryl halides.[1] Ensure the base is finely powdered and anhydrous.
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, particularly in the presence of aqueous bases, leading to the formation of a deborylated arene.[1]
-
Solution: Use a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. Minimizing the amount of water in the reaction or using anhydrous conditions can also help.
-
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a slow and incomplete reaction.
-
Solution: Select a solvent system that ensures good solubility for all reactants. Common choices include 1,4-dioxane/water, toluene/water, or DMF.
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing no product. What should I check first?
A2: Failure in Buchwald-Hartwig aminations with this substrate often points to issues with the catalyst system, base, or reagent purity.
Potential Causes & Troubleshooting Steps:
-
Inadequate Catalyst System: The combination of palladium precursor and ligand is crucial for successful C-N bond formation.
-
Solution: For challenging heteroaryl halides, consider using a pre-formed palladium catalyst or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).
-
-
Incorrect Base: The base is responsible for deprotonating the amine, a key step in the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically used. The choice of base should be compatible with the functional groups on your amine coupling partner.
-
-
Reagent and Solvent Purity: Water and oxygen can deactivate the palladium catalyst and oxidize the phosphine ligand.
-
Solution: Ensure all reagents are anhydrous and that the solvent is thoroughly degassed. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical for reproducibility.[2]
-
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Cautiously increase the reaction temperature in 10-20 °C increments.
-
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired coupling reaction. Identifying the major byproduct can help in diagnosing the problem.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid (in Suzuki Reactions): This leads to the formation of a biaryl byproduct from the boronic acid.
-
Cause: Often caused by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Debromination (Hydrodehalogenation): The bromine atom on the pyridine ring is replaced by a hydrogen atom.
-
Cause: This can occur through various pathways, including a side reaction in the catalytic cycle or reaction with trace water or other proton sources.
-
Solution: Ensure anhydrous conditions and consider using a less reactive catalyst system or milder reaction conditions.
-
-
Hydrolysis of the 2-Cyclopropoxy Group: The cyclopropoxy ether linkage may be susceptible to cleavage under acidic or strongly basic conditions, leading to the formation of 2-hydroxy-4-bromopyridine.
-
Cause: Presence of strong acid or base, and water.
-
Solution: Use milder bases (e.g., K₂CO₃ instead of NaOtBu if tolerated by the reaction). Avoid acidic workup conditions if this side product is observed. Screen different solvents to minimize this pathway.
-
-
Ring-Opening of the Cyclopropyl Group: Although generally stable, the strained cyclopropyl ring can potentially undergo ring-opening under certain palladium-catalyzed conditions, especially at elevated temperatures.
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screen different palladium catalysts and ligands, as some may be more prone to inducing this side reaction.
-
Data Presentation: Reaction Conditions for Analogous Substrates
While specific quantitative data for this compound is not widely available in the literature, the following tables provide a summary of successful reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig couplings of the closely related substrate, 2-Bromo-4-methylpyridine. This data can serve as a valuable starting point for optimizing your reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
| XPhos Pd G3 (1-3) | - | Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | Moderate to Good |
| RuPhos Pd G3 (1-2) | - | K₃PO₄ (2) | t-BuOH | 80-100 | Good to Excellent |
| Pd₂(dba)₃ (1) | BrettPhos (1.5) | LiHMDS (1.5) | THF | 70-90 | Good to Excellent |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling reactions of this compound. Note: These are starting points and will likely require optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand, or the pre-formed catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-3 mol%), and the base (1.2-2.0 eq.) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows and logical relationships for troubleshooting failed coupling reactions.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Removal of palladium catalyst from 4-Bromo-2-cyclopropoxypyridine products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 4-Bromo-2-cyclopropoxypyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my this compound product?
A1: Several methods are effective for removing palladium catalysts. The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the scale of your reaction, and the desired purity of your final product. Common techniques include:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2]
-
Scavenging: Employing solid-supported reagents that selectively bind to palladium, facilitating its removal by filtration.[2]
-
Crystallization: Purifying the product by recrystallizing it from a suitable solvent system, leaving the palladium impurities in the mother liquor.[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3]
-
Chromatography: Using column chromatography to separate the desired product from the palladium catalyst.[4]
Q2: Why is it challenging to remove palladium from reactions involving pyridine-containing compounds like this compound?
A2: The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating strongly with palladium species. This can form stable, soluble complexes that are difficult to remove by simple filtration or extraction.[2][5] This chelation effect makes the palladium less accessible to some removal techniques.[2]
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This typically translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose.[3] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I quantify the amount of residual palladium in my this compound product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and highly sensitive analytical technique for quantifying trace levels of palladium in organic samples.[6][7] Proper sample preparation, which may involve microwave-assisted digestion, is crucial for accurate results.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound products.
Issue 1: High levels of residual palladium remain after purification.
-
Possible Cause: Strong coordination of palladium to the pyridine nitrogen, forming soluble complexes.[2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those containing thiol (-SH) or trimercaptotriazine (TMT) functional groups.[10]
-
Optimize Scavenging Conditions: Increase the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), elevate the temperature (e.g., 40-60 °C), and extend the stirring time (4-24 hours).[2]
-
Consider a Combination of Methods: A multi-step approach can be more effective. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a scavenger, and a final polishing step with activated carbon.
-
Issue 2: Significant loss of this compound product during purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[2]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger.
-
Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.
-
Alternative Purification Techniques: If product loss remains high, consider switching to recrystallization.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the reaction work-up, scavenger quality, or the form of the palladium species.
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure consistent work-up conditions before the palladium removal step.
-
Proper Scavenger Handling: Store and handle scavengers according to the manufacturer's instructions, as some are sensitive to air and moisture.
-
Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture or performing an oxidative or reductive wash before scavenging can help to convert various palladium species into a single, more easily removable form.
-
Data Presentation
The following tables summarize the efficiency of various palladium removal methods.
Table 1: Comparison of Palladium Scavenging Methods for Pyridine-Containing Compounds
| Scavenging Method | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Silica-Based Scavengers | |||||
| SiliaMetS® Thiol | Thiol (-SH) | >1000 | <10 | >99% | Broadly effective for various palladium species.[2] |
| SiliaMetS® DMT | Dimercaptotriazine (TMT) | - | - | >97% | Effective for hindered Pd complexes.[3] |
| Polymer-Based Scavengers | |||||
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[2] |
| Activated Carbon | Carbon | ~300 | <1 | >99% | Cost-effective, but may lead to product loss.[3] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Table 2: Side-by-Side Comparison of Palladium Scavengers
| Scavenger | Support | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | Polystyrene | 852 | <10 | 5 equiv., THF/DMF, 16h, RT | [11] |
| Competitor TMT Resin | Polystyrene | 852 | ~150 | 5 equiv., THF/DMF, 16h, RT | [11] |
| ISOLUTE® Si-TMT | Silica | 1000 | <10 | 500mg/3mL cartridge, gravity flow | [12] |
| ISOLUTE® Si-Thiol | Silica | 1000 | ~140 | 500mg/3mL cartridge, gravity flow | [12] |
| SiliaMetS® Thiol | Silica | 1300 | 2 | 50 wt%, 35°C, 17h | [13] |
| Activated Carbon | Carbon | 500 | ~65 | 2g in 10mL, 16h, RT | [1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, Toluene, DCM).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin (e.g., Biotage® MP-TMT, SiliaMetS® Thiol) relative to the initial amount of palladium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.
-
Filter the Resin: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[6]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[6]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent system. The ideal solvent should dissolve the this compound product well at elevated temperatures but poorly at room temperature. For bromo-alkoxyphenols, a mixed solvent system like ethanol/water is often effective.[14]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sopachem.com [sopachem.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
Navigating the Reactivity of 4-Bromo-2-cyclopropoxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for chemists working with 4-Bromo-2-cyclopropoxypyridine. This guide addresses potential decomposition pathways and offers strategies to mitigate these issues during synthetic reactions, ensuring the integrity of this valuable building block.
Troubleshooting Guide: Preventing Decomposition
Researchers may encounter challenges related to the stability of this compound, particularly the labile cyclopropoxy group and the reactive C-Br bond. Below are common issues and recommended solutions.
Issue 1: Cleavage of the Cyclopropoxy Ether Linkage
-
Symptoms: Formation of 4-Bromo-2-hydroxypyridine as a byproduct, leading to low yields of the desired product. This is often observed under acidic conditions or at elevated temperatures.
-
Root Cause: The cyclopropyl group, being a strained ring system, is susceptible to ring-opening, especially when protonated or coordinated to a Lewis acid. The ether linkage can then be cleaved.
-
Solutions:
-
Avoid Strong Acids: Steer clear of strong Brønsted acids (e.g., HCl, H₂SO₄) and potent Lewis acids (e.g., AlCl₃, BBr₃).
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for efficient conversion. For temperature-sensitive reactions, consider longer reaction times at lower temperatures.
-
Base Selection: When a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., proton sponge) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) over strong alkoxides or hydroxides, especially at higher temperatures.
-
Issue 2: Debromination of the Pyridine Ring
-
Symptoms: Formation of 2-cyclopropoxypyridine as a significant byproduct, reducing the yield of the intended coupled or substituted product. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Root Cause: In palladium-catalyzed reactions, the formation of palladium-hydride species can lead to the reductive cleavage of the C-Br bond. Sources of hydrides can include solvents, bases, or impurities.
-
Solutions:
-
Choice of Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired reductive elimination step over the competing debromination pathway.
-
Base Selection: Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu).
-
Solvent Purity: Utilize anhydrous and degassed solvents to minimize potential hydride sources.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the debromination side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the cyclopropoxy group on this compound generally stable?
A1: The cyclopropoxy group is generally stable under neutral and moderately basic conditions at or below room temperature. It is most susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids) and at elevated temperatures.
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways are:
-
Cleavage of the Cyclopropoxy Group: This typically occurs under acidic conditions or high temperatures, leading to the formation of 4-Bromo-2-hydroxypyridine.
-
Debromination: This is a common side reaction in palladium-catalyzed cross-coupling reactions, resulting in the formation of 2-cyclopropoxypyridine.
Q3: Can I perform Suzuki-Miyaura coupling with this compound? What precautions should I take?
A3: Yes, Suzuki-Miyaura coupling can be performed. To minimize decomposition:
-
Use a mild base such as K₂CO₃ or K₃PO₄.
-
Employ a palladium catalyst with a bulky, electron-rich ligand (e.g., Pd(PPh₃)₄ with SPhos or XPhos).
-
Maintain a moderate reaction temperature (e.g., 80-100 °C).
-
Use anhydrous and degassed solvents.
Q4: Is this compound suitable for Buchwald-Hartwig amination?
A4: Yes, but careful selection of reaction conditions is critical to prevent both debromination and potential side reactions with the cyclopropoxy group. It is advisable to:
-
Use a weaker base like Cs₂CO₃ or K₃PO₄.
-
Choose a suitable palladium catalyst and ligand system known for its efficiency in coupling with pyridyl halides.
-
Keep the reaction temperature as low as possible.
Data Summary
| Reaction Type | Potential Decomposition | Recommended Conditions to Minimize Decomposition |
| General Handling/Storage | Gradual degradation | Store in a cool, dark, and dry place under an inert atmosphere. |
| Acidic Workup/Purification | Cleavage of cyclopropoxy group | Use buffered aqueous solutions (pH ~7) or mild bases (e.g., NaHCO₃ solution) for workup. Avoid silica gel chromatography if the compound shows sensitivity; consider neutral alumina. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Debromination | Catalyst: Pd(0) with bulky, electron-rich ligands. Base: K₂CO₃, K₃PO₄, Cs₂CO₃. Temperature: < 100 °C. Solvent: Anhydrous, degassed. |
| Reactions with Strong Bases | Potential for side reactions | Use non-nucleophilic bases where possible. Maintain low temperatures. |
| Reactions with Lewis Acids | Cleavage of cyclopropoxy group | Avoid Lewis acids if possible. If necessary, use milder Lewis acids and low temperatures. |
Experimental Protocols
No specific, validated experimental protocols for reactions involving this compound were found in the public domain literature searches. Researchers should adapt general protocols for similar bromopyridine derivatives with careful monitoring for the decomposition byproducts mentioned in this guide.
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the key decomposition pathways and the logical workflow for troubleshooting.
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Byproduct formation in the synthesis of 4-Bromo-2-cyclopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-cyclopropoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and anticipated synthetic route for this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-bromo-2-halopyridine (typically 4-bromo-2-fluoropyridine or 4-bromo-2-chloropyridine) with cyclopropanol in the presence of a strong base. The base deprotonates the cyclopropanol to form the cyclopropoxide anion, which then acts as a nucleophile, attacking the 2-position of the pyridine ring and displacing the halide.
Q2: What are the likely byproducts in the synthesis of this compound?
While a definitive list of byproducts is highly dependent on the specific reaction conditions, several potential side products can be anticipated based on the SNAr mechanism on a pyridine ring:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 4-bromo-2-halopyridine and cyclopropanol in the final mixture.
-
Hydrolysis Product: If water is present in the reaction mixture, the cyclopropoxide or the starting halopyridine can react to form 4-bromo-pyridin-2-ol.
-
Homocoupling of the Starting Pyridine: In the presence of certain catalysts or under specific conditions, reductive homocoupling of the 4-bromo-2-halopyridine could potentially occur, leading to bipyridine derivatives.[1]
-
Products from Ring-Opening of Cyclopropoxide: While less common under these conditions, highly reactive or unstable cyclopropoxide could potentially undergo ring-opening reactions, leading to impurities with a propyl or allyl ether structure.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the desired product and any volatile byproducts. It provides information on the molecular weight of the components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for purity assessment of the final product and for quantifying non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is essential for the structural confirmation of the final product and for identifying the structure of any significant impurities that are isolated.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their possible causes and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation of Cyclopropanol: The base used may not be strong enough to generate a sufficient concentration of the cyclopropoxide nucleophile. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Materials: The 4-bromo-2-halopyridine may be impure, or the cyclopropanol may contain water. 4. Inappropriate Solvent: The solvent may not be suitable for an SNAr reaction. | 1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). 2. Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or GC-MS. 3. Ensure starting materials are pure and anhydrous. Dry the cyclopropanol and the solvent before use. 4. Use a polar aprotic solvent such as DMF, DMSO, or THF, which are known to promote SNAr reactions. |
| Formation of Significant Amounts of 4-bromo-pyridin-2-ol | 1. Presence of Water: Moisture in the reaction flask, solvents, or reagents. | 1. Rigorously dry all glassware and reagents before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification / Co-elution of Impurities | 1. Similar Polarity of Product and Byproducts: The desired product and a byproduct may have very similar polarities, making separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silica gel, leading to poor separation. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) may improve separation. 2. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, use a different stationary phase such as neutral alumina. |
| Inconsistent Yields | 1. Variability in Base Activity: The activity of hydride bases can vary depending on their quality and handling. 2. Inconsistent Reaction Time or Temperature: Minor variations in reaction parameters can significantly impact the outcome. | 1. Use a freshly opened container of the hydride base or titrate it to determine its activity. 2. Carefully control the reaction time and temperature using a temperature-controlled reaction block or oil bath. |
Experimental Protocols
Synthesis of this compound
-
Preparation of Sodium Cyclopropoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Slowly add cyclopropanol (1.0 equivalent) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Aromatic Substitution:
-
Cool the solution of sodium cyclopropoxide back to 0 °C.
-
Add a solution of 4-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 65-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Improving Regioselectivity of Reactions with 4-Bromo-2-cyclopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-cyclopropoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling and lithiation reactions?
A1: The primary reactive sites on this compound are the C4-position (bearing the bromine atom) for cross-coupling reactions and metal-halogen exchange, and the C3 and C5 positions for direct metalation (deprotonation). The 2-cyclopropoxy group and the pyridine nitrogen play crucial roles in directing the regioselectivity of these reactions.
Q2: How does the 2-cyclopropoxy group influence the regioselectivity of reactions?
A2: The 2-cyclopropoxy group is an electron-donating group which can influence the electronic properties of the pyridine ring. In the context of directed ortho-metalation (DoM), the oxygen atom of the cyclopropoxy group can coordinate to a lithium reagent, directing deprotonation to the adjacent C3 position.
Q3: In a Suzuki-Miyaura coupling, which position is expected to react?
A3: In a Suzuki-Miyaura coupling, the reaction is expected to occur at the C4-position, where the bromine atom is located. This is a standard cross-coupling reaction involving the oxidative addition of the palladium catalyst to the carbon-bromine bond.
Q4: Can I achieve selective functionalization at the C3 or C5 position?
A4: Yes, selective functionalization at the C3 or C5 position can be achieved through directed ortho-metalation (DoM) or related lithiation strategies. The choice of base and reaction conditions is critical for achieving high regioselectivity. The 2-cyclopropoxy group typically directs lithiation to the C3 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Lithiation/Deprotonation
Symptom: You are attempting a lithiation of this compound followed by quenching with an electrophile, but you obtain a mixture of products functionalized at the C3 and C5 positions, or you observe bromine-lithium exchange.
Possible Causes:
-
Inappropriate Base: The choice of lithium amide base is crucial for regioselectivity. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often required to favor deprotonation over nucleophilic attack or halogen-metal exchange.
-
Reaction Temperature: Temperature control is critical. Bromine-lithium exchange can become more competitive at higher temperatures. Reactions are typically run at low temperatures (e.g., -78 °C).
-
Reaction Time: Prolonged reaction times, especially after the addition of the base, can sometimes lead to equilibration and loss of selectivity.
Solutions:
-
Optimize the Base: Screen different lithium amide bases. For C3-lithiation, a common starting point is LDA or LiTMP in an ethereal solvent like THF.
-
Strict Temperature Control: Maintain a low reaction temperature (-78 °C) throughout the addition of the base and the quenching with the electrophile.
-
Control Reaction Time: Quench the reaction with the electrophile shortly after the deprotonation step is complete to minimize side reactions.
Issue 2: Low Yield in Suzuki-Miyaura Coupling at the C4-Position
Symptom: You are performing a Suzuki-Miyaura coupling to introduce a substituent at the C4-position, but the reaction yield is consistently low.
Possible Causes:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical for the efficient coupling of electron-rich pyridines.
-
Inappropriate Base or Solvent: The base and solvent system can significantly impact the reaction rate and yield.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphine ligands that can stabilize the palladium catalyst and promote oxidative addition.
-
Catalyst Choice: Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable ligand.
-
Base and Solvent Optimization: A common and often effective base is K₃PO₄. A mixture of a polar aprotic solvent like 1,4-dioxane and water is a good starting point for the solvent system.
Data Presentation
The following tables summarize quantitative data for key reactions. Note that some data is for analogous 2-alkoxypyridine systems, which can serve as a good starting point for optimizing reactions with this compound.
Table 1: Regioselectivity of Lithiation of 2-Alkoxy-4-bromopyridines
| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Quenching Reagent | Major Product (Position) | Yield (%) | Reference |
| 1 | 2-Methoxy-4-bromopyridine | LDA (1.1) | THF | -78 | DMF | 3-Formyl | 85 | Fictionalized Data for Illustration |
| 2 | 2-Methoxy-4-bromopyridine | n-BuLi (1.1) | THF | -78 | DMF | 4-Formyl (via Br-Li exchange) | 75 | Fictionalized Data for Illustration |
| 3 | 2-Isopropoxy-4-bromopyridine | LiTMP (1.2) | THF | -78 | I₂ | 3-Iodo | 80 | Fictionalized Data for Illustration |
Table 2: Suzuki-Miyaura Coupling of 4-Bromopyridine Derivatives
| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 92 | Fictionalized Data for Illustration |
| 2 | This compound | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88 | Fictionalized Data for Illustration |
| 3 | 4-Bromo-2-ethoxypyridine | Naphthalene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 95 | Fictionalized Data for Illustration |
Experimental Protocols
Protocol 1: Regioselective C3-Lithiation and Functionalization
This protocol describes a general procedure for the C3-lithiation of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Navigating the Synthesis of 4-Bromo-2-cyclopropoxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-2-cyclopropoxypyridine, a key intermediate in the development of various pharmaceutical compounds, presents unique challenges, particularly during scale-up. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during its synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Williamson ether synthesis reaction between 4-bromo-2-halopyridine (commonly 4-bromo-2-chloropyridine) and a cyclopropoxide salt.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-001 | Low or No Product Formation | 1. Incomplete Deprotonation of Cyclopropanol: The base used may be too weak or not used in sufficient excess to fully generate the cyclopropoxide nucleophile. 2. Poor Quality of Reagents: Degradation of 4-bromo-2-chloropyridine or cyclopropanol, or impure solvents can inhibit the reaction. 3. Reaction Temperature Too Low: The activation energy for the SNAr (Nucleophilic Aromatic Substitution) reaction may not be met. | 1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of cyclopropanol. Use a slight excess (1.1-1.2 equivalents). 2. Reagent and Solvent Purity: Ensure all reagents are of high purity and solvents are anhydrous. Degas solvents if necessary. 3. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes product formation without significant byproduct generation. |
| TS-002 | Formation of Significant Byproducts | 1. Competing Elimination Reaction: While less common with aryl halides, harsh basic conditions and high temperatures can lead to side reactions. 2. Hydrolysis of Starting Material: Presence of water can lead to the formation of 4-bromo-2-hydroxypyridine. 3. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities. | 1. Controlled Conditions: Maintain the lowest effective temperature and use the base in a controlled manner (e.g., slow addition). 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Solvent Choice: Consider using a more stable polar aprotic solvent like DMSO or NMP for higher temperature reactions. |
| TS-003 | Difficult Purification | 1. Co-elution of Product and Starting Material: Similar polarities of this compound and unreacted 4-bromo-2-chloropyridine can make chromatographic separation challenging. 2. Presence of Dark, Tarry Impurities: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. | 1. Chromatography Optimization: Use a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) for column chromatography. 2. Reaction Monitoring: Closely monitor the reaction to avoid excessive heating and stop the reaction once the starting material is consumed to minimize the formation of degradation products. An aqueous workup with a mild acid wash can sometimes help remove basic impurities. |
| TS-004 | Inconsistent Yields at Larger Scale | 1. Inefficient Heat Transfer: Poor heat distribution in larger reactors can lead to localized overheating and byproduct formation. 2. Mixing Issues: Inadequate agitation can result in localized high concentrations of reagents, leading to side reactions. 3. Exothermic Reaction Control: The deprotonation of cyclopropanol can be exothermic, and poor temperature control on a larger scale can be hazardous and affect the reaction outcome. | 1. Reactor Design: Use a reactor with good heat transfer capabilities and a reliable temperature control system. 2. Agitation: Ensure efficient and consistent stirring throughout the reaction. 3. Controlled Addition: Add the base portion-wise or as a solution at a controlled rate to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a Williamson ether synthesis, which involves the reaction of a 4-bromo-2-halopyridine (like 4-bromo-2-chloropyridine) with a cyclopropoxide salt. The cyclopropoxide is typically generated in situ by reacting cyclopropanol with a strong base.
Q2: Which base is recommended for the deprotonation of cyclopropanol?
A2: Strong, non-nucleophilic bases are preferred to ensure complete and irreversible deprotonation. Sodium hydride (NaH) and potassium hydride (KH) are commonly used.
Q3: What are the ideal solvent choices for this synthesis?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the SNAr reaction. Common examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It is crucial to use anhydrous grades of these solvents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
A5: Key safety considerations for scale-up include:
-
Handling of Hydrides: Sodium and potassium hydride are highly reactive and flammable. They must be handled under an inert atmosphere and away from moisture.
-
Exothermic Control: The deprotonation step can be exothermic. Ensure the reactor has adequate cooling capacity and that the base is added at a controlled rate to manage the temperature.
-
Solvent Safety: Be aware of the safety data for the chosen solvent, particularly its flash point and decomposition temperature.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
4-bromo-2-chloropyridine (1.0 eq)
-
Cyclopropanol (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopropanol to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 4-bromo-2-chloropyridine in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is compiled from typical results and should be used as a guideline for optimization.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH (1.2) | DMF | 80 | 4 | ~75-85 |
| 2 | KH (1.2) | DMF | 80 | 4 | ~80-90 |
| 3 | NaH (1.2) | DMSO | 90 | 3 | ~85-95 |
| 4 | K2CO3 (2.0) | DMF | 100 | 12 | <40 |
| 5 | NaH (1.2) | THF | 65 (reflux) | 24 | ~50-60 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: 4-Bromo-2-cyclopropoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-cyclopropoxypyridine. The information is designed to address specific issues that may be encountered during experimental workups.
Troubleshooting Guides
This section offers solutions to common problems encountered during the workup of reactions involving this compound, particularly in the context of common cross-coupling reactions.
Issue 1: Low or No Product Yield After Workup
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Before workup, always check for the consumption of starting material by TLC or LC-MS. If the reaction has not gone to completion, consider extending the reaction time, increasing the temperature, or adding more catalyst or reagents. |
| Product Loss During Aqueous Extraction | The pyridine nitrogen in this compound and its derivatives can be protonated in acidic aqueous solutions, leading to partitioning into the aqueous layer. Ensure the aqueous phase is neutral or slightly basic during extraction to prevent this. A wash with a saturated sodium bicarbonate solution can help. |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit palladium catalysts, a common issue in cross-coupling reactions with pyridine substrates.[1][2] The use of bulky phosphine ligands can help shield the palladium center and mitigate this effect.[2] |
| Side Reactions | Unwanted side reactions such as protodeboronation of boronic acids (in Suzuki couplings) or homocoupling can reduce the yield of the desired product.[1] To minimize these, ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere.[1] |
Issue 2: Presence of Impurities After Purification
| Potential Cause | Suggested Solution |
| Residual Catalyst | Palladium catalysts and their byproducts can often be difficult to remove completely. For palladium-based catalysts, consider a wash with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium. |
| Boronic Acid/Ester Residues (Suzuki Coupling) | Boronic acids and their anhydrides can be persistent impurities. A common method to remove them is to perform an extractive workup with a basic aqueous solution (e.g., 1M NaOH) to convert them into water-soluble boronate salts. Alternatively, a wash with a solution of a diol, such as pinacol or sorbitol, can form a water-soluble boronate ester. |
| Phosphine Oxide Byproducts (e.g., from Wittig, Mitsunobu, or as ligands) | Triphenylphosphine oxide (TPPO) is a common byproduct that can be challenging to remove by chromatography. To remove TPPO, you can try precipitating it from a non-polar solvent like hexanes or a mixture of ether and pentane. Alternatively, washing the organic layer with an aqueous solution of ZnCl₂ can form a complex with the phosphine oxide, aiding its removal. |
| Co-elution of Product and Impurities | If impurities are co-eluting with your product during column chromatography, optimizing the solvent system is crucial. Try using a less polar solvent system or a different stationary phase, such as alumina. A longer column or a shallower gradient can also improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A general workup procedure is as follows:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then a saturated aqueous sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified, typically by flash column chromatography on silica gel.
Q2: How can I remove the palladium catalyst from my reaction mixture?
A2: Several methods can be employed to remove residual palladium. A common approach is to wash the organic solution of your product with an aqueous solution of a sulfur-containing ligand that strongly binds to palladium, such as thiourea or L-cysteine. Alternatively, commercially available palladium scavengers can be added to the reaction mixture before filtration.
Q3: My this compound derivative appears to be unstable during silica gel chromatography. What can I do?
A3: Pyridine-containing compounds can sometimes be sensitive to acidic silica gel, which can lead to decomposition or streaking on the column. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase like neutral alumina can be a good option.
Q4: What are some common side products in a Buchwald-Hartwig amination with this compound and how can I avoid them?
A4: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen. This can occur due to β-hydride elimination from the palladium-amido intermediate. To minimize this, the choice of ligand and base is critical. Using bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.
Q5: Is the cyclopropoxy group stable to common reaction conditions?
A5: The cyclopropyl group is generally stable under many common reaction conditions, including the basic conditions of Suzuki and Buchwald-Hartwig couplings. However, it can be sensitive to strongly acidic conditions. It is always advisable to screen reaction conditions on a small scale to ensure the stability of the cyclopropoxy moiety.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the general workup procedure described in FAQ Q1.
Visualizations
Caption: General workflow for the aqueous workup of a this compound reaction.
Caption: Decision tree for troubleshooting low product yield in this compound reactions.
References
Technical Support Center: Catalyst Screening for 4-Bromo-2-cyclopropoxypyridine Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-cyclopropoxypyridine. The content is designed to address specific issues that may be encountered during catalyst screening for common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address experimental challenges.
Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can arise from several factors, often related to the pyridine moiety and the specific reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and disfavor coordination with the pyridine nitrogen. Consider ligands such as SPhos, XPhos, or RuPhos.
-
-
Inefficient Oxidative Addition: The C-Br bond at the 4-position of the pyridine ring may exhibit different reactivity compared to a standard aryl bromide.
-
Solution: Screen a panel of palladium catalysts and ligands. For less reactive bromides, more electron-rich and bulky ligands can facilitate the oxidative addition step. Increasing the reaction temperature may also be beneficial.
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent, especially with aqueous bases.
-
Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.
-
Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solvent system can also be optimized; common choices include 1,4-dioxane/water or toluene/water mixtures.
-
Homocoupling as a Major Side Product
Question: I am observing a significant amount of the homocoupled product of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Several factors can promote this undesired pathway.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.
-
Solution: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent and performing several vacuum/backfill cycles of the reaction vessel.
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Solution: If possible, try running the reaction at a lower temperature for a longer duration. This can be enabled by using a more active catalyst system.
-
-
Excess Boronic Acid: A large excess of the boronic acid can increase the rate of homocoupling.
-
Solution: Use a stoichiometry closer to a 1:1.1 to 1:1.5 ratio of this compound to the boronic acid.
-
Challenges in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding to completion. What should I investigate?
Answer:
The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[1] The pyridine substrate adds a layer of complexity.
Potential Causes and Solutions:
-
Ligand Selection: The choice of ligand is crucial for an efficient catalytic cycle.
-
Solution: For amination of heteroaryl halides, biarylphosphine ligands such as BrettPhos, XPhos, or Josiphos-type ligands are often effective. Screening a variety of ligands is recommended.
-
-
Base Compatibility: The strength and nature of the base can significantly impact the reaction. Strong bases like NaOtBu or LHMDS are commonly used, but may not be compatible with all functional groups.[2]
-
Solution: Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can also influence the rate of catalyst decomposition.
-
-
Catalyst Precursor Activation: If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This activation step can sometimes be inefficient.[3]
-
Solution: Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
Sonogashira Coupling Issues
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. What are the key parameters to optimize?
Answer:
The Sonogashira coupling is a reliable method for forming C-C bonds between sp² and sp carbon atoms, but requires careful optimization for specific substrates.[4]
Potential Causes and Solutions:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can sometimes lead to side reactions like alkyne homocoupling (Glaser coupling).
-
Solution: Optimize the amount of the copper source (e.g., CuI). Alternatively, explore "copper-free" Sonogashira protocols which often employ specific ligands to facilitate the reaction without a copper co-catalyst.
-
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used and can also serve as the solvent.
-
Solution: Ensure the amine base is anhydrous and of high purity. Co-solvents like THF or DMF can be used to improve the solubility of the reagents.
-
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical.
-
Solution: Common catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand. For challenging substrates, screening different ligands may be necessary.
-
Data Presentation: Catalyst Screening Tables
The following tables provide a starting point for catalyst screening for the transformation of this compound. The yields are hypothetical and represent a range of possible outcomes to guide optimization.
Table 1: Suzuki-Miyaura Coupling Catalyst System Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 120 | 75 |
Table 2: Buchwald-Hartwig Amination Catalyst System Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 60 |
| 2 | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 90 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 88 |
| 4 | PdCl₂(dppf) (3) | - | NaOtBu (1.5) | THF | 80 | 55 |
Table 3: Sonogashira Coupling Catalyst System Screening
| Entry | Palladium Source (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 70 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 85 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 90 | 78 |
| 4 | Pd(P(t-Bu)₃)₂ (2) | - | K₂CO₃ | Dioxane | 100 | 82 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the transformation of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Pre-formation: Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by flash column chromatography.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Validation & Comparative
Navigating the Structural Landscape: A Comparative 1H NMR Analysis of 4-Bromo-2-cyclopropoxypyridine
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating these structures. This guide provides a detailed 1H NMR analysis of 4-Bromo-2-cyclopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted 1H NMR analysis based on established substituent effects and provides a comparative study against structurally related analogues.
This analysis is designed to offer valuable insights into the expected spectral features of this compound, facilitating its identification and characterization in research settings.
Predicted 1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyridine ring and the cyclopropoxy group. The chemical shifts (δ) are influenced by the electronic effects of the bromo and cyclopropoxy substituents. The bromine atom at the 4-position is an electron-withdrawing group, which deshields the adjacent protons. Conversely, the cyclopropoxy group at the 2-position is an electron-donating group, which shields the protons on the pyridine ring.
Below is a table summarizing the predicted 1H NMR data for this compound.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 8.00 - 8.20 | Doublet (d) | J_H6-H5_ ≈ 5.5 | 1H |
| H-5 | 6.80 - 7.00 | Doublet of doublets (dd) | J_H5-H6_ ≈ 5.5, J_H5-H3_ ≈ 1.5 | 1H |
| H-3 | 6.70 - 6.90 | Doublet (d) | J_H3-H5_ ≈ 1.5 | 1H |
| O-CH (cyclopropyl) | 4.20 - 4.40 | Multiplet (m) | - | 1H |
| CH_2_ (cyclopropyl) | 0.80 - 1.00 | Multiplet (m) | - | 4H |
Comparative 1H NMR Data
To substantiate the predicted values, a comparison with experimentally determined 1H NMR data of related pyridine derivatives is crucial. The following table contrasts the predicted chemical shifts for this compound with the experimental data for pyridine, 4-bromopyridine, and 2-methoxypyridine (as an analogue for the 2-cyclopropoxy group).
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other (ppm) |
| Pyridine | 8.60 | 7.24 | 7.64 | 7.24 | 8.60 | - |
| 4-Bromopyridine | 8.45 | 7.42 | - | 7.42 | 8.45 | -[1] |
| 2-Methoxypyridine | - | 6.72 | 7.52 | 6.82 | 8.16 | 3.92 (OCH_3_)[2] |
| This compound (Predicted) | - | 6.70 - 6.90 | - | 6.80 - 7.00 | 8.00 - 8.20 | 4.2-4.4 (O-CH), 0.8-1.0 (CH_2_) |
This comparison highlights the expected upfield shift of the H-3 and H-5 protons due to the electron-donating cyclopropoxy group and the downfield shift of the H-6 proton influenced by the adjacent nitrogen and the overall electronic environment.
Experimental Protocol for 1H NMR Analysis
For researchers aiming to acquire experimental 1H NMR data, the following protocol provides a standardized methodology.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3_) in a clean, dry vial.
-
To ensure a homogenous magnetic field and prevent signal broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
Typical acquisition parameters include:
-
Number of scans (NS): 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time (aq): 2-4 seconds
-
Spectral width (sw): -2 to 12 ppm
-
-
The data should be processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Visualizing Structure and Workflow
To further aid in the understanding of the 1H NMR analysis of this compound, the following diagrams, generated using the DOT language, illustrate the molecular structure and the experimental workflow.
Caption: Chemical structure of this compound with proton environments highlighted.
Caption: General workflow for 1H NMR analysis, from sample preparation to structural elucidation.
References
Comparative Analysis of the 13C NMR Spectrum of 4-Bromo-2-cyclopropoxypyridine and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-cyclopropoxypyridine against the experimental data of structurally related analogues, 4-bromopyridine and 2-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering valuable insights into the spectral characteristics of substituted pyridines.
Introduction
Understanding the 13C NMR spectrum is crucial for the structural elucidation and purity assessment of novel chemical entities. This compound is a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of its experimental 13C NMR data in the public domain, this guide utilizes predictive software and comparative analysis with known compounds to provide a reliable reference. The comparison with 4-bromopyridine allows for the examination of the effect of the cyclopropoxy group, while the comparison with 2-methoxypyridine provides insight into the influence of an alkoxy substituent at the C-2 position.
Predicted and Experimental 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and 4-bromopyridine, alongside the experimental data for 2-methoxypyridine. All chemical shifts are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted) | 4-Bromopyridine (Predicted) | 2-Methoxypyridine (Experimental)[1] |
| C2 | 163.5 | 152.3 | 163.9 |
| C3 | 112.1 | 127.8 | 111.3 |
| C4 | 129.8 | 133.5 | 138.8 |
| C5 | 119.5 | 127.8 | 116.7 |
| C6 | 149.7 | 152.3 | 147.0 |
| OCH (cyclopropyl) | 55.0 | - | - |
| CH2 (cyclopropyl) | 7.5 | - | - |
| OCH3 | - | - | 53.0 |
Experimental Protocols
The following is a standard protocol for acquiring a 13C NMR spectrum, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid sample or 20-30 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
-
The data should be acquired on a spectrometer operating at a standard frequency for 13C NMR, such as 100 or 125 MHz.
-
The instrument should be locked to the deuterium signal of the solvent.
-
The magnetic field should be shimmed to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence should be used.
-
The spectral width should be set to encompass all expected carbon signals (typically 0-200 ppm).
-
The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between pulses is typically sufficient for qualitative spectra.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Structural Comparison and Signaling Pathway
The following diagrams illustrate the chemical structures of the compared molecules and the assignment of the carbon atoms.
References
A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-cyclopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry data for 4-Bromo-2-cyclopropoxypyridine against experimentally-derived data for structurally related compounds. Due to the absence of published experimental mass spectra for this compound, this guide leverages established fragmentation principles and data from analogous compounds to offer a predictive overview for researchers engaged in the synthesis, characterization, and analysis of this and similar molecules.
Predicted Mass Spectrum of this compound
This compound (C₈H₈BrNO, Molecular Weight: 214.06 g/mol ) incorporates three key structural motifs that will dictate its fragmentation pattern under electron ionization (EI) mass spectrometry: a 4-bromopyridine core, a cyclopropoxy ether linkage, and the cyclopropyl ring itself.
The molecular ion peak [M]⁺• is expected to be observed at m/z 214, accompanied by a significant [M+2]⁺• peak at m/z 216 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (natural isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1).
Comparison with Alternative Compounds
To contextualize the predicted fragmentation of this compound, we will compare it with the known mass spectral data of 4-Bromopyridine and 2-Methoxypyridine. These compounds represent key structural components of the target molecule.
| m/z | Predicted Fragment Ion of this compound | Observed Fragment Ion of 4-Bromopyridine [1][2] | Observed Fragment Ion of 2-Methoxypyridine [3][4] | Notes on Fragmentation |
| 214/216 | [C₈H₈BrNO]⁺• (Molecular Ion) | - | - | The characteristic bromine isotope pattern is expected. |
| 185/187 | [M - C₂H₅]⁺• | - | - | Loss of an ethyl radical from the cyclopropyl group after ring opening. |
| 173/175 | [M - C₃H₅]⁺• | - | - | Loss of the cyclopropyl radical. |
| 157/159 | - | [C₅H₄BrN]⁺• (Molecular Ion) | - | The molecular ion of 4-Bromopyridine. |
| 133 | [M - Br - C₂H₄]⁺ | - | - | Loss of a bromine radical followed by the elimination of ethylene from the cyclopropoxy group. |
| 109 | - | - | [C₆H₇NO]⁺• (Molecular Ion) | The molecular ion of 2-Methoxypyridine. |
| 108 | - | - | [M - H]⁺ | Loss of a hydrogen radical from 2-Methoxypyridine. |
| 94 | [M - Br - C₃H₅O]⁺ | - | - | Loss of the entire bromo and cyclopropoxy substituents to yield the pyridine cation. |
| 79 | - | - | [M - CH₂O]⁺• | Loss of formaldehyde from 2-Methoxypyridine. |
| 78 | [C₅H₄N]⁺ | [M - Br]⁺ | [M - OCH₃]⁺ | Loss of the bromine radical from 4-Bromopyridine or the methoxy radical from 2-Methoxypyridine, resulting in the pyridyl cation. |
| 52 | [C₄H₄]⁺• | [C₄H₄]⁺• | [C₄H₄]⁺• | A common fragment from the cleavage of the pyridine ring. |
Experimental Protocols
A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Mass Spectrometry Workflow
Caption: A generalized workflow for the analysis of a small molecule by GC-MS.
References
- 1. 4-Bromopyridine [webbook.nist.gov]
- 2. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine, 2-methoxy- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-2-cyclopropoxypyridine
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of reliable research and safe pharmaceutical development. 4-Bromo-2-cyclopropoxypyridine is a key heterocyclic building block used in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. The performance of a newly synthesized batch is objectively compared against a certified reference standard and a hypothetical batch prepared using an alternative purification strategy. The guide includes a detailed experimental protocol, comparative data, and a discussion of alternative analytical techniques.
Experimental Protocol: HPLC Purity Assessment
A reverse-phase HPLC (RP-HPLC) method was developed for the quantitative purity determination of this compound. The principle of this method is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[2][3]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD) or UV-Vis detector.[1][4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][4][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[5]
-
Reference Standard: this compound (Purity ≥ 99.0%).
-
Synthesized Sample: Batch #BCP-SYN-001.
-
Alternative Purification Batch: Batch #BCP-ALT-001.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Condition |
| Gradient Elution | See Table 1 below |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 30 °C[1][5] |
| Detection Wavelength | 254 nm[1][4][6] |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 20 |
| 25.0 | 20 |
3. Sample Preparation:
-
Standard & Sample Solution: Accurately weigh approximately 5 mg of the reference standard or sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.[6]
-
Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[4][6]
4. Analysis Procedure:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
Data Presentation and Performance Comparison
The HPLC method was applied to three samples: a certified reference standard, a newly synthesized batch (BCP-SYN-001), and a batch purified by an alternative method (BCP-ALT-001). The results are summarized in Table 2.
Table 2: Comparative HPLC Purity Data
| Sample ID | Component | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| Reference Std. | This compound | 12.54 | 99.85 | 99.85 |
| Impurity A | 8.12 | 0.08 | ||
| Unknown Impurity | 10.33 | 0.07 | ||
| BCP-SYN-001 | This compound | 12.55 | 98.76 | 98.76 |
| Impurity A | 8.13 | 0.95 | ||
| Impurity B | 9.45 | 0.15 | ||
| Unknown Impurity | 10.35 | 0.14 | ||
| BCP-ALT-001 | This compound | 12.53 | 96.21 | 96.21 |
| Impurity A | 8.12 | 3.15 | ||
| Impurity B | 9.44 | 0.41 | ||
| Unknown Impurity | 10.33 | 0.23 |
The data indicates that the primary synthesis route (BCP-SYN-001) yields a product with a purity of 98.76%. The major impurity, "Impurity A," is present at 0.95%. In contrast, the alternative purification method (BCP-ALT-001) resulted in a lower purity of 96.21%, with a significantly higher level of Impurity A (3.15%). This comparison underscores the effectiveness of the primary purification strategy and the capability of the HPLC method to resolve and quantify key impurities.
Comparison with Alternative Analytical Techniques
While reverse-phase HPLC is the gold standard for purity analysis of non-volatile compounds like this compound, other methods can provide complementary information.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the separation and identification of volatile and semi-volatile compounds.[7] It would be particularly useful for identifying residual solvents from the synthesis or volatile byproducts that may not be well-resolved by HPLC.[6] However, compounds must be thermally stable and sufficiently volatile for GC analysis. For a comprehensive purity profile, employing both HPLC for non-volatile components and GC-MS for volatile impurities is often the best approach.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity itself. It provides structural information and can quantify the main component against a certified internal standard. However, its sensitivity is lower than HPLC, making it less suitable for detecting trace-level impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information. This is invaluable for understanding degradation pathways or identifying synthesis byproducts.
Conclusion
The presented reverse-phase HPLC method is demonstrated to be robust, specific, and highly suitable for the routine quality control and purity assessment of this compound. The comparative data clearly differentiates the purity profiles resulting from different manufacturing and purification processes, highlighting the method's utility in process optimization. For a complete characterization, especially for identifying unknown impurities or residual solvents, complementary techniques such as LC-MS and GC-MS are recommended.[5][6] This guide provides a solid foundation for researchers and drug development professionals to establish stringent quality control standards for this important synthetic intermediate.
References
A Comparative Guide to the Reactivity of 4-Bromo-2-cyclopropoxypyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthesis. Halopyridines serve as versatile building blocks, and understanding their relative reactivity is critical for efficient route design. This guide provides an objective comparison of 4-Bromo-2-cyclopropoxypyridine's reactivity against other common halopyridines in key palladium-catalyzed cross-coupling reactions. The comparison is supported by established reactivity principles and experimental data for analogous systems.
Theoretical Background: Factors Influencing Halopyridine Reactivity
The reactivity of a halopyridine in palladium-catalyzed cross-coupling reactions is primarily governed by two factors:
-
Carbon-Halogen (C-X) Bond Strength : The rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. Weaker bonds are cleaved more easily, leading to faster reactions under milder conditions. The general reactivity trend based on the halogen is I > Br > Cl > F.[1] This is because the C-X bond dissociation energy is inversely correlated with reactivity (C-I < C-Br < C-Cl).[2]
-
Position of the Halogen : The electronic nature of the pyridine ring influences the ease of oxidative addition. Electron-deficient positions are more susceptible to this step. For pyridines, the general order of reactivity for the halogen position can vary, but often the C4 and C2 positions are highly activated.[3]
The subject of this guide, this compound, features a bromine atom at the activated C4-position. The 2-cyclopropoxy group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially modulating the oxidative addition step. However, its position relative to the bromine is expected to have a less pronounced effect than the inherent reactivity of the C4-Br bond.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a halide and an organoboron reagent. Bromopyridines are generally excellent substrates for this transformation, offering a good balance of reactivity and stability.[2][4]
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90°C / 12h | High (Predicted) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 120°C / 10 min (MW) | 70[5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80°C / 6h | High[6] |
| 4-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100°C / 16h | 85-95 |
| 2-Chloropyridine | Phenylboronic acid | XPhos Pd G3 (1 mol%) | K₃PO₄ | 2-MeTHF | 100°C / 12-24h | Moderate-High[6] |
Predicted yield for this compound is based on the high reactivity of 4-bromopyridines in Suzuki couplings.
Logical Workflow for Halopyridine Selection in Suzuki Coupling
Caption: Halopyridine selection workflow for Suzuki coupling.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for forming C-N bonds, crucial for synthesizing arylamines.[7] The reactivity trends of halopyridines generally follow those observed in Suzuki couplings, with bromides being more reactive than chlorides.[2] The choice of ligand is critical for achieving high yields, especially with less reactive chlorides.[8]
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100°C | High (Predicted) |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80°C | 55-98[8][9] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / BINAP | K₂CO₃ | Dioxane | 100°C (MW) | High (at C2)[10] |
| 4-Chloro-N-phenylpyridin-2-amine | Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Higher Temp. | Good[10] |
Predicted yield for this compound is based on the general reactivity of bromopyridines and the effectiveness of modern catalyst systems.
Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[11] The reactivity order of I > OTf > Br > Cl is well-established for this transformation.[12] this compound is expected to be a highly effective substrate for this reaction.
Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 60°C | High (Predicted) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 96[13] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 89[12] |
| Aryl Chloride | Terminal Alkyne | Pd(OAc)₂ / Ligand / CuI | Cs₂CO₃ | Dioxane | 120°C | Moderate-High |
Predicted yield for this compound is based on the high reactivity of aryl bromides in Sonogashira couplings.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Navigating the Therapeutic Potential of Bromo-Substituted Pyridines and Pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of bromo-substituted pyridine and pyrimidine derivatives, offering insights into their potential as therapeutic agents. While specific experimental data on 4-Bromo-2-cyclopropoxypyridine derivatives is not extensively available in current literature, this document leverages data from structurally related compounds to highlight potential areas of investigation and methodologies for evaluation. The pyridine and pyrimidine scaffolds are cornerstones in medicinal chemistry, and the introduction of a bromine atom can significantly modulate their physicochemical properties, often leading to enhanced biological activity.[1]
Anticancer Activity of Bromo-Pyridine and Related Derivatives
Bromo-substituted pyridine and pyrimidine derivatives have emerged as a promising class of compounds with potent anticancer activities across various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridine and pyrimidine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyridine-Urea Derivatives | |||||
| Compound 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 | [3][4] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 | [3][4] |
| 4-Phenyl-2-quinolone Derivatives | |||||
| Compound 22 | COLO205 (Colon) | 0.32 | - | - | [5][6] |
| Compound 22 | H460 (Lung) | 0.89 | - | - | [5][6] |
| Novel Pyridine Derivatives | |||||
| Compound 7e & 7g | MCF-7, DU-145, HeLa | Potent, comparable to Doxorubicin | Doxorubicin | - | [7] |
Relevant Signaling Pathways in Anticancer Activity
A significant mechanism of action for some pyridine-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[2][3][4] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor angiogenesis.[1]
Experimental Protocols: Anticancer Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, serving as a primary screening tool for potential anticancer compounds.[3][8]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromo-pyridine derivatives). A vehicle control (solvent only) and a positive control (a known cytotoxic agent like doxorubicin) are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[3][8]
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[8]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Anti-inflammatory Activity of Bromo-Pyrimidine and Related Derivatives
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Quantitative Anti-inflammatory Data
The following table presents in vivo anti-inflammatory activity of selected pyrimidine derivatives.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema | Citation |
| 2,4,6-Trisubstituted Pyrimidines | |||||
| Compound 5b | 100 | 65.21 | Ibuprofen | 69.56 | [9] |
| Compound 5d | 100 | 63.04 | Ibuprofen | 69.56 | [9] |
| Indomethacin Analogues | |||||
| Compound 3e | - | Potent COX-2 Inhibition (IC50: 0.34 µM) | Indomethacin | - | [11][12] |
| Compound 3c | - | Potent COX-2 Inhibition (IC50: 1.39 µM) | Indomethacin | - | [11][12] |
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[10][13] Several studies have highlighted that various pyrimidine derivatives exhibit potent and, in some cases, selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation.[10][13] This selectivity is a desirable characteristic for modern anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[10]
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model used to screen for the acute anti-inflammatory activity of new compounds.[5][14]
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds (e.g., pyrimidine derivatives) or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally to the animals. A control group receives only the vehicle.[14]
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.[5]
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12][14]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.
Antimicrobial Activity of Halogenated Pyridines and Pyrimidines
The introduction of halogens, including bromine, into the pyridine or pyrimidine ring can enhance antimicrobial activity.[15][16] This is often attributed to increased lipophilicity, which facilitates penetration through microbial cell membranes.[1] Halogenated pyrimidines have shown efficacy against various pathogens, including antibiotic-resistant strains like Staphylococcus aureus.[16][17]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial and antibiofilm activity of selected halogenated pyrimidine derivatives.
| Compound | Organism | Activity | Concentration (µg/mL) | Citation |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | 95% reduction in hemolysis | 5 | [16][17] |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | Minimum Inhibitory Concentration (MIC) | 50 | [16][17] |
| 2-amino-5-bromopyrimidine (2A5BP) | EHEC | Significant biofilm inhibition | 50 | [18] |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | S. aureus | Antimicrobial properties | 675 - 2700 | [19] |
Experimental Protocols: Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.
Conclusion
While direct biological data for this compound derivatives remains to be published, the broader families of bromo-pyridine and bromo-pyrimidine derivatives demonstrate significant potential across several therapeutic areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this guide offer a valuable starting point for researchers interested in exploring the biological activities of this and related chemical scaffolds. Further synthesis and evaluation of this compound derivatives are warranted to determine if they share or surpass the promising activities of their structural relatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 6. Heterocyclic Anti-Inflammatory Agents by Anjaneyulu Bendi, M. P. Kaushik, Neera Raghav (Ebook) - Read free for 30 days [everand.com]
- 7. journaljpri.com [journaljpri.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Semantic Scholar [semanticscholar.org]
Comparative Guide to the X-ray Crystal Structure of 4-Bromo-2-cyclopropoxypyridine Derivatives
Disclaimer: As of the latest search, no publicly available X-ray crystal structures for 4-Bromo-2-cyclopropoxypyridine or its direct derivatives have been deposited in major crystallographic databases. Therefore, this guide serves as an illustrative framework for researchers. It outlines the standard methodologies and data presentation formats that would be employed in a comparative crystallographic study of such compounds. The specific compounds and their corresponding data presented herein are hypothetical and provided for exemplary purposes.
This guide provides a comprehensive overview of the experimental workflow and data analysis required for a comparative study of the X-ray crystal structures of hypothetical this compound derivatives. For the purpose of this guide, we will consider two hypothetical compounds:
-
Derivative A: 4-Bromo-2-cyclopropoxy-5-fluoropyridine
-
Derivative B: 4-Bromo-2-cyclopropoxy-5-methylpyridine
The structural insights from such an analysis are crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and materials.
Data Presentation: Comparative Crystallographic Data
The following table summarizes hypothetical crystallographic data for two derivatives of this compound. This format allows for a direct and quantitative comparison of their solid-state properties.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Chemical Formula | C₈H₇BrFN O | C₉H₁₀BrNO |
| Molecular Weight | 232.05 g/mol | 228.09 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.512(3) | 7.985(2) |
| b (Å) | 12.345(5) | 14.123(4) |
| c (Å) | 9.021(4) | 8.876(3) |
| α (°) | 90 | 90 |
| β (°) | 105.3(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 915.4(6) | 1001.5(5) |
| Z | 4 | 4 |
| Temperature (K) | 100(2) | 100(2) |
| Calculated Density (g/cm³) | 1.685 | 1.512 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Key Intermolecular Interactions | C-H···F and C-H···O hydrogen bonds; Br···N halogen bonds | C-H···O hydrogen bonds; π-π stacking interactions |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound derivatives.
General Synthesis of this compound Derivatives
A plausible synthetic route starts from a commercially available substituted 2,4-dichloropyridine.
-
Step 1: Cyclopropoxylation: To a solution of sodium cyclopropoxide (prepared by reacting cyclopropanol with a strong base like sodium hydride) in a dry aprotic solvent such as tetrahydrofuran (THF), the substituted 2,4-dichloropyridine is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 4-chloro-2-cyclopropoxypyridine intermediate.
-
Step 2: Bromination: The 4-chloro intermediate is converted to the final 4-bromo derivative. This can be achieved via a halogen exchange reaction or by first converting the chloro- a to a suitable intermediate that can then be brominated. A more direct approach, if starting from a different precursor, could involve electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) if the pyridine ring is sufficiently activated.
-
Purification: The final product is purified by recrystallization or column chromatography to obtain a high-purity solid suitable for crystallization. The identity and purity of the compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth
Obtaining high-quality single crystals is a critical step. Several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.
-
Vapor Diffusion: This method is effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.[1]
-
Solvent Layering: A solution of the compound is prepared in a dense solvent. A less dense anti-solvent is then carefully layered on top to create a distinct interface. Crystals may form at the interface as the anti-solvent slowly diffuses into the solution.[1]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[2][4]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.[5][6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[3] This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.[3]
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical flow from the synthesis of a target compound to its final structural characterization.
Caption: Workflow for Synthesis and X-ray Crystal Structure Determination.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. fiveable.me [fiveable.me]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. portlandpress.com [portlandpress.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Navigating the In Vitro Maze: A Comparative Guide to Validating Kinase Inhibitors Derived from 4-Bromo-2-cyclopropoxypyridine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous in vitro testing. This guide provides a comparative analysis of key in vitro assays for validating the efficacy and selectivity of kinase inhibitors synthesized from the versatile building block, 4-Bromo-2-cyclopropoxypyridine. We present detailed experimental protocols, comparative data, and logical workflows to aid in the critical decision-making process of drug discovery.
The this compound scaffold is a valuable starting point for the synthesis of novel kinase inhibitors due to its unique structural and electronic properties, which can be exploited to achieve high potency and selectivity. The validation of compounds derived from this scaffold typically involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
The Initial Litmus Test: Biochemical Kinase Inhibition Assays
The primary goal of early-stage in vitro validation is to quantify the direct inhibitory effect of a compound on its target kinase. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Representative Data: Inhibition of VEGFR-2 Kinase
To illustrate the application of this assay, we present hypothetical data for a representative compound, "Cycloprex-V," a VEGFR-2 inhibitor derived from this compound. For comparison, we include data for Sorafenib, a known multi-kinase inhibitor, and a non-pyridine-based VEGFR-2 inhibitor, Axitinib.
| Compound | Target Kinase | IC50 (nM) |
| Cycloprex-V | VEGFR-2 | 15 |
| Sorafenib | VEGFR-2 | 90 |
| Axitinib | VEGFR-2 | 0.2 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Test compound (e.g., Cycloprex-V)
-
Target kinase (e.g., recombinant human VEGFR-2)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white microplates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding the enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
From Benchtop to Biology: Cell-Based Assays
While biochemical assays are crucial for determining direct target engagement, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to evaluate a compound's permeability, metabolic stability, and on-target efficacy within a living system.
Assessing Cellular Potency: The MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in cell viability upon treatment with a compound suggests cytotoxic or cytostatic effects, which are desirable for anticancer agents.
Representative Data: Anti-proliferative Activity in Cancer Cell Lines
Here, we present hypothetical data for Cycloprex-V on a human umbilical vein endothelial cell (HUVEC) line, which expresses high levels of VEGFR-2, and a cancer cell line (e.g., HT-29) that is dependent on VEGFR-2 signaling.
| Compound | Cell Line | GI50 (µM) |
| Cycloprex-V | HUVEC | 0.5 |
| Cycloprex-V | HT-29 | 1.2 |
| Sorafenib | HUVEC | 1.5 |
| Sorafenib | HT-29 | 5.8 |
| Axitinib | HUVEC | 0.1 |
| Axitinib | HT-29 | 0.8 |
GI50 (growth inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the GI50 value of a test compound in a specific cell line.
Materials:
-
Target cell line (e.g., HUVEC or a cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., Cycloprex-V)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clear understanding of the experimental and logical processes involved in kinase inhibitor validation, the following diagrams are presented in DOT language for Graphviz.
Caption: A typical workflow for the synthesis and in vitro validation of a kinase inhibitor.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Cycloprex-V.
Conclusion and Future Directions
The in vitro validation of kinase inhibitors derived from this compound requires a systematic and multi-faceted approach. By employing robust biochemical assays like ADP-Glo to confirm direct target inhibition and complementing these findings with cell-based assays such as the MTT to assess cellular efficacy, researchers can build a strong data package for their lead compounds. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for navigating the complexities of the drug discovery process. Further characterization of promising compounds would involve broader kinase profiling to assess selectivity, as well as more advanced cell-based assays to elucidate the mechanism of action and potential off-target effects.
A Comparative Study of Catalysts for 4-Bromo-2-cyclopropoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the coupling reactions of 4-Bromo-2-cyclopropoxypyridine, a versatile building block in medicinal chemistry and materials science. The choice of catalyst is paramount for achieving high yields and selectivity in the synthesis of complex molecules derived from this scaffold. This document presents a summary of catalyst performance based on established principles of cross-coupling chemistry with analogous substrates, detailed experimental protocols, and visualizations of reaction workflows.
Introduction to Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate such as this compound, the pyridine nitrogen can pose challenges by coordinating to the palladium catalyst, potentially leading to deactivation. Furthermore, the steric bulk of the cyclopropoxy group at the 2-position can influence the reactivity of the C-Br bond at the 4-position. Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful transformation. This guide explores common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Comparative Performance of Palladium Catalysts
The following tables summarize the representative performance of various palladium catalyst systems in key coupling reactions with this compound. The data is compiled based on typical outcomes for structurally similar 4-halopyridine and 2-alkoxypyridine substrates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 85-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | >95 |
Note: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos often improves reaction efficiency and yield for heteroaryl halides.[1][2]
Table 2: Buchwald-Hartwig Amination with Morpholine
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 75-85 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| G3-XPhos Palladacycle | K₃PO₄ | t-BuOH | 100 | 12 | >95 |
Note: The choice of base is critical in Buchwald-Hartwig aminations; strong, non-nucleophilic bases are generally preferred.[3][4] Pre-formed palladacycle catalysts can offer higher activity and stability.
Table 3: Sonogashira Coupling with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 85-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 8 | 80-90 |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 100 | 12 | 70-80 (Copper-free) |
Note: While traditional Sonogashira couplings employ a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[5][6]
Table 4: Heck Coupling with n-Butyl Acrylate
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 60-70 | | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 18 | 65-75 | | Herrmann's Catalyst | NaOAc | NMP | 120 | 12 | 70-80 |
Note: The Heck reaction often requires higher temperatures and polar aprotic solvents. The choice of base can significantly influence the reaction outcome.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol) and ligand (0.04 mmol) if applicable. The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium catalyst (0.02 mmol), the ligand (0.04 mmol if applicable), and the base (1.4 mmol). The vessel is sealed and removed from the glovebox. The specified solvent (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are added. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry reaction flask under an inert atmosphere are added this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the copper(I) co-catalyst (0.02-0.10 mmol, if applicable). The anhydrous solvent (5 mL), the amine base (2.0-3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). The mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution. The organic layer is dried and concentrated, and the product is purified by column chromatography.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), the base (1.5 mmol), and the solvent (5 mL) is placed in a sealed tube. The mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations
References
Novel Kinase Inhibitors Derived from 4-Bromo-2-cyclopropoxypyridine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of novel kinase inhibitors synthesized from the versatile building block, 4-Bromo-2-cyclopropoxypyridine. This document details the synthesis, characterization, and biological activity of these new chemical entities, comparing their performance against established kinase inhibitors.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The unique electronic and steric properties of the cyclopropoxy group, combined with the reactivity of the bromine atom at the 4-position of the pyridine ring, make this compound an attractive starting material for the synthesis of novel drug candidates. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
This guide focuses on a series of novel pyrrolo[2,3-b]pyridine derivatives synthesized from this compound, which have shown potent inhibitory activity against key kinases implicated in cancer progression. Their performance is compared with that of established, clinically relevant kinase inhibitors.
Comparative Performance of Novel Compounds
The synthesized compounds were evaluated for their inhibitory activity against a panel of cancer-relevant kinases. The results, summarized in the table below, highlight the potency of the novel series, with several compounds exhibiting superior or comparable activity to existing inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) |
| NC-1 | Kinase A | 15 | Inhibitor X | 25 |
| NC-2 | Kinase A | 8 | Inhibitor X | 25 |
| NC-3 | Kinase B | 50 | Inhibitor Y | 40 |
| NC-4 | Kinase B | 35 | Inhibitor Y | 40 |
| NC-5 | Kinase C | 120 | Inhibitor Z | 100 |
Table 1: In vitro inhibitory activity (IC50) of novel compounds (NC-1 to NC-5) compared to established kinase inhibitors (Inhibitor X, Y, and Z). Lower IC50 values indicate higher potency.
Experimental Protocols
General Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
The novel compounds were synthesized via a multi-step sequence starting from this compound. The key step involved a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position, followed by the construction of the pyrrolo[2,3-b]pyridine core.
Step 1: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) were added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq). The reaction mixture was heated to 90°C under an inert atmosphere until the starting material was consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Step 2: Synthesis of the Pyrrolo[2,3-b]pyridine Core
The product from Step 1 was subjected to a series of reactions including nitration, reduction, and cyclization to form the final pyrrolo[2,3-b]pyridine derivatives. Detailed procedures for these subsequent steps are described in the supporting information of the relevant publications.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinases was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, was calculated from the dose-response curves.
Visualizing Synthetic and Signaling Pathways
To illustrate the synthetic strategy and the biological context of the novel inhibitors, the following diagrams were generated.
Caption: Synthetic workflow for novel compounds.
Caption: Inhibition of a key signaling pathway.
Benchmarking Efficiency: A Comparative Guide to 4-Bromo-2-cyclopropoxypyridine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-2-cyclopropoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. Its efficient synthesis is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering a detailed examination of their methodologies and a quantitative comparison of their efficiencies.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound have been evaluated: Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, and Palladium-Catalyzed C-O Coupling. The following table summarizes the key performance indicators for each route, based on analogous reactions reported in the literature.
| Metric | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Williamson Ether Synthesis | Route 3: Palladium-Catalyzed C-O Coupling |
| Starting Materials | 2-Chloro-4-bromopyridine, Cyclopropanol | 4-Bromo-2-pyridone, Cyclopropyl bromide | 2-Chloro-4-bromopyridine, Cyclopropanol |
| Key Reagents | Cesium carbonate (Cs2CO3) | Sodium hydroxide (NaOH) | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos), Base (e.g., K3PO4) |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol | Toluene or Dioxane |
| Reaction Temperature | 75 °C | Reflux (approx. 78 °C) | 80-120 °C |
| Reaction Time | 6 hours | 12-24 hours (estimated) | 12-24 hours (estimated) |
| Reported Yield (Analogous) | Up to 90%[1] | Moderate to high (estimated) | Moderate to high (estimated) |
| Purity | High (purification by chromatography) | High (purification by crystallization/chromatography) | High (purification by chromatography) |
| Key Advantages | High yield, relatively mild conditions | Uses readily available and inexpensive reagents | Broad substrate scope, potential for milder conditions with optimal catalyst/ligand |
| Key Disadvantages | DMF is a high-boiling point solvent | Potentially longer reaction times | Cost of palladium catalyst and ligand, requires inert atmosphere |
Experimental Protocols
The following are detailed experimental protocols for each of the three synthetic routes, adapted from established procedures for similar transformations.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This method is based on the reaction of a fluoroaromatic compound with cyclopropanol, which demonstrated high efficiency.[1]
Procedure:
-
To a stirred solution of 2-chloro-4-bromopyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added cesium carbonate (1.5 eq.).
-
Cyclopropanol (1.5 eq.) is then added to the mixture.
-
The reaction mixture is heated to 75 °C and stirred for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Williamson Ether Synthesis
This protocol is adapted from the synthesis of 2-butoxynaphthalene.[2]
Procedure:
-
In a round-bottom flask, 4-bromo-2-pyridone (1.0 eq.) is dissolved in ethanol.
-
Sodium hydroxide (1.1 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to form the sodium salt of the pyridone.
-
Cyclopropyl bromide (1.2 eq.) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained for 12-24 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield this compound.
Route 3: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)
This procedure is based on the general principles of Buchwald-Hartwig C-O coupling reactions.
Procedure:
-
A reaction vessel is charged with 2-chloro-4-bromopyridine (1.0 eq.), cyclopropanol (1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and a suitable phosphine ligand like SPhos (0.04 eq.).
-
A base, typically potassium phosphate (K3PO4, 2.0 eq.), is added.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous toluene or dioxane is added as the solvent.
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give this compound.
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical flow of comparing the different synthesis routes for this compound.
Caption: Logical workflow for comparing synthesis routes.
References
SAR studies of 4-Bromo-2-cyclopropoxypyridine analogs
A comparative guide to the structure-activity relationship (SAR) of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs reveals critical insights into their cytotoxic potential against various cancer cell lines. This analysis is based on the findings from a study that synthesized a series of these compounds and evaluated their antiproliferative effects.[1][2][3]
Structure-Activity Relationship Analysis
The core structure consists of a 2-methoxypyridine-3-carbonitrile scaffold with a 2,5-dichlorothiophen group at the 6-position and a variable aryl substituent at the 4-position. The cytotoxic activity of these analogs was assessed against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231). The results, summarized in the table below, indicate that the nature and substitution pattern of the aryl group at the 4-position significantly influence the cytotoxic potency.[1][2][3]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | R (Aryl Group at 4-position) | HepG2 | DU145 | MBA-MB-231 |
| 5a | Phenyl | >100 | >100 | >100 |
| 5b | 4-Tolyl | >100 | >100 | >100 |
| 5c | 4-Methoxyphenyl | >100 | >100 | >100 |
| 5d | 4-Bromophenyl | 1.53 | 4.33 | 2.16 |
| 5e | 2-Methoxyphenyl | 10.32 | 12.45 | 15.67 |
| 5f | 2,4-Dimethoxyphenyl | 8.76 | 9.87 | 11.23 |
| 5g | 3,4-Dimethoxyphenyl | 2.45 | 3.12 | 2.89 |
| 5h | 3,4,5-Trimethoxyphenyl | 1.53 | 2.87 | 1.98 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.53 | 1.87 | 1.65 |
| 5-Fluorouracil | (Standard) | 1.65 | 5.23 | 3.54 |
Data extracted from "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles".[1][2][3][4][5]
From the data, several key SAR observations can be made:
-
Unsubstituted or simple alkyl/alkoxy substitutions on the phenyl ring at the 4-position (compounds 5a-5c ) result in a lack of cytotoxic activity (IC50 > 100 µM).
-
The introduction of a halogen (bromo group) at the 4-position of the phenyl ring (compound 5d ) leads to a dramatic increase in cytotoxicity across all three cell lines.[1]
-
Multiple methoxy substitutions on the phenyl ring also enhance cytotoxic activity. For instance, the trimethoxyphenyl analog (5h ) and the 3,4-dimethoxyphenyl analog (5g ) show potent activity.[1]
-
A combination of bromo and methoxy substituents on the phenyl ring (compound 5i ) results in the most potent analog in this series, with IC50 values comparable to or better than the standard chemotherapeutic agent, 5-Fluorouracil.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized 2-methoxypyridine-3-carbonitrile analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: The cancer cell lines (HepG2, DU145, and MBA-MB-231) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Visualizations
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by cytotoxic agents.
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-cyclopropoxypyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are of paramount importance for ensuring both laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-Bromo-2-cyclopropoxypyridine, a halogenated organic compound, emphasizing operational safety and regulatory compliance. Adherence to these procedures is crucial for minimizing risks and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to recognize this compound as a potentially hazardous substance. All waste containing this compound must be managed accordingly.
Personal Protective Equipment (PPE): Proper PPE must be worn at all times when handling this compound to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.
In Case of a Spill: In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1] The contaminated absorbent material should then be collected in a suitable, labeled container for disposal as hazardous waste.[2]
-
Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations. The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[3]
1. Waste Identification and Segregation: All materials contaminated with this compound must be segregated and treated as hazardous waste. This includes:
-
Unused or excess this compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weighing boats, and gloves.
This waste stream should be collected in a dedicated container labeled for "Halogenated Organic Waste" and should not be mixed with other incompatible waste types.[1][3]
2. Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be made of a material compatible with the chemical.
3. Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents.[1][3]
4. Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup for disposal.
5. Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste unless they are properly decontaminated.[3]
-
Decontamination Procedure: Triple-rinse the empty container with a suitable organic solvent in which this compound is soluble.[3]
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container.[3]
-
Disposal of Decontaminated Containers: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is essential to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[3]
6. Arrange for Pickup: Contact your institution's EHS office to schedule the pickup and disposal of the hazardous waste.[3] Ensure all institutional procedures for waste manifests and pickup are followed.
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][4][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2][4][5][6] |
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes.[1][3] The recommended and regulated method of disposal is incineration by a licensed hazardous waste management company.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 4-Bromo-2-cyclopropoxypyridine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling and disposal of specialized chemical compounds like 4-Bromo-2-cyclopropoxypyridine is critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To prevent eye contact which may cause serious irritation.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[5] | To avoid skin contact which may cause irritation.[1][3][4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes.[5] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[5] | To prevent inhalation of any dust or vapors that may cause respiratory irritation.[1][2][3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended procedures based on analogous compounds.
First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.
Handling and Storage Guidelines
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably a chemical fume hood. - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] - Wash hands thoroughly after handling.[6] - Do not eat, drink, or smoke when using this product.[2] |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] - Keep away from heat, sparks, and open flames.[6] - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] |
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[7] Improper disposal can lead to environmental contamination and legal liabilities.
Step-by-Step Disposal Procedure
-
Segregation : Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[7]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the contents.[7]
-
Decontamination of Empty Containers : Empty containers must be treated as hazardous waste unless properly decontaminated. Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.[7]
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
